Sulfamonomethoxine-d4
Description
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Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPXPUYPYQKQCX-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC=N2)OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Sulfamonomethoxine-d4: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural analysis of Sulfamonomethoxine-d4, a deuterated analog of the sulfonamide antibiotic Sulfamonomethoxine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methods.
Chemical Properties
This compound is a stable, isotopically labeled form of Sulfamonomethoxine, primarily utilized as an internal standard in quantitative analysis by mass spectrometry. The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, facilitating its differentiation from the unlabeled drug in biological matrices.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-amino-N-(6-methoxypyrimidin-4-yl)benzene-2,3,5,6-d4-sulfonamide | [1] |
| Synonyms | 4-Amino-N-(6-methoxy-pyrimidin-4-yl)benzenesulfonamide-d4, 4-Methoxy-6-sulfanilamidopyrimidine-d4 | [2] |
| CAS Number | 1286538-12-2 | [1][2] |
| Molecular Formula | C₁₁H₈D₄N₄O₃S | [1][2] |
| Molecular Weight | 284.33 g/mol | [2][3] |
| Appearance | White to Off-White Solid | - |
| Storage Temperature | +4°C | [1] |
| Purity (by HPLC) | >95% | [1] |
Structure and Elucidation
The chemical structure of this compound is identical to that of Sulfamonomethoxine, with the exception of the four hydrogen atoms on the phenyl ring being replaced by deuterium atoms. This substitution is key to its function as an internal standard. The structural confirmation of this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the isotopic labeling and structural integrity of deuterated compounds.
Expected ¹H NMR Spectral Characteristics: In the ¹H NMR spectrum of this compound, the aromatic signals corresponding to the protons on the phenyl ring will be absent or significantly reduced in intensity compared to the spectrum of unlabeled Sulfamonomethoxine. The remaining signals, corresponding to the methoxy and pyrimidine protons, should be consistent with the parent compound's spectrum.
Expected ¹³C NMR Spectral Characteristics: The ¹³C NMR spectrum of this compound will be very similar to that of the unlabeled compound. However, the carbon atoms directly bonded to deuterium will exhibit characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts. PubChem provides a reference ¹³C NMR spectrum for the non-deuterated Sulfamonomethoxine which can be used for comparison.[4]
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which this compound is employed. It is used to confirm the molecular weight and isotopic enrichment and to quantify the unlabeled drug.
Expected Mass Spectrum: The molecular ion peak in the mass spectrum of this compound will be observed at an m/z value that is 4 units higher than that of Sulfamonomethoxine, corresponding to the four deuterium atoms. The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of SO₂ and fragments of the pyrimidine ring.[5][6] The key fragments will also show a +4 Da mass shift if they retain the deuterated phenyl ring.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general knowledge of deuteration and sulfonamide analysis, the following outlines the likely methodologies.
Synthesis and Purification
A common method for the deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis and purification of this compound.
Protocol Outline:
-
Reaction Setup: Dissolve Sulfamonomethoxine in a deuterated acid, such as a mixture of D₂SO₄ and D₂O.
-
Heating: Heat the reaction mixture under reflux for a specified period to facilitate the hydrogen-deuterium exchange on the electron-rich aromatic ring.
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO₃) to precipitate the crude product.
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.
Structure Elucidation Workflow
The confirmation of the structure and isotopic enrichment of the synthesized this compound would follow a standard analytical workflow.
Caption: Workflow for the structural elucidation of this compound.
NMR Spectroscopy Protocol Outline:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the spectra to confirm the absence of aromatic proton signals (in ¹H NMR) and the expected carbon signals (in ¹³C NMR) and to determine the degree of deuteration.
Mass Spectrometry Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent for LC-MS analysis (e.g., acetonitrile/water).
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable chromatographic method to separate the analyte from any impurities.
-
Data Analysis: Acquire the mass spectrum and tandem mass spectrum (MS/MS). Confirm the molecular weight from the parent ion and analyze the fragmentation pattern to ensure it is consistent with the structure of this compound.[5][7]
Application in Quantitative Analysis
This compound is a critical tool for the accurate quantification of Sulfamonomethoxine in complex matrices such as plasma, tissue, and environmental samples.[8] Its use as an internal standard corrects for variations in sample preparation and instrument response.[9]
Logical Relationship in a Bioanalytical Method:
Caption: Use of this compound in a quantitative bioanalytical workflow.
This guide provides a foundational understanding of the chemical properties and structural elucidation of this compound. For specific applications, researchers are encouraged to consult detailed analytical method validation reports and relevant scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical trideuteromethylation with deuterated dimethyl sulfoxide in the synthesis of heterocycles and labelled building blocks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1286538-12-2 | Benchchem [benchchem.com]
- 8. Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isotope Labeling in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and applications of isotope labeling in drug metabolism research. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to the development of safe and effective therapeutics. Isotope labeling, utilizing both stable and radioactive isotopes, remains the gold standard for elucidating the metabolic fate of new chemical entities.
Core Concepts in Isotope Labeling
Isotope labeling is a technique used to track the journey of a drug molecule through a biological system. By replacing one or more atoms in the drug molecule with their corresponding isotope, researchers can differentiate the drug and its metabolites from endogenous compounds.[1] This allows for precise qualitative and quantitative analysis of the drug's disposition.
There are two primary types of isotopes used in these studies:
-
Stable Isotopes: These are non-radioactive isotopes that have a different mass from the more common isotope of that element. Commonly used stable isotopes in drug metabolism include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[2] Their primary advantage is safety, as they do not expose subjects to radiation, making them ideal for studies in humans, including vulnerable populations.[3]
-
Radioisotopes: These are radioactive isotopes that decay and emit radiation, which can be detected and quantified. The most frequently used radioisotopes in drug metabolism studies are tritium (³H) and carbon-14 (¹⁴C).[4][5] Radiolabeled compounds offer exceptional sensitivity, allowing for the detection of very low concentrations of a drug and its metabolites.[5]
The choice between using a stable or radioactive isotope depends on several factors, including the stage of drug development, the specific research question, and safety considerations.
Data Presentation: Quantitative Analysis in Drug Metabolism
Isotope labeling enables the precise quantification of a drug and its metabolites in various biological matrices. This data is crucial for determining key pharmacokinetic parameters and understanding the overall disposition of the drug.
Table 1: Comparative Pharmacokinetic Parameters of a Deuterated vs. Non-deuterated Drug
Deuteration, the replacement of hydrogen with deuterium, can significantly alter the metabolic rate of a drug, often leading to a longer half-life and increased exposure.[6][7][8] This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult for metabolic enzymes to break.[6]
| Parameter | Non-deuterated Drug | Deuterated Drug | Fold Change |
| Cmax (ng/mL) | 150 ± 25 | 280 ± 40 | 1.87 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 | 1.33 |
| AUC (ng·h/mL) | 1200 ± 200 | 3600 ± 500 | 3.00 |
| t1/2 (h) | 4.0 ± 0.8 | 10.0 ± 1.5 | 2.50 |
| Clearance (L/h/kg) | 0.5 ± 0.1 | 0.17 ± 0.04 | 0.34 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.
Table 2: Tissue Distribution of a ¹⁴C-Labeled Drug in Rats (% of Administered Radioactivity)
Radiolabeling is the definitive method for determining the mass balance and tissue distribution of a drug.[9][10][11] Following administration of a ¹⁴C-labeled drug, the amount of radioactivity in various tissues and excreta is measured to account for the entire administered dose.
| Tissue/Excreta | 1 hour | 8 hours | 24 hours | 72 hours |
| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.1 | < 0.1 |
| Liver | 25.6 ± 4.1 | 10.3 ± 1.9 | 1.8 ± 0.3 | 0.2 ± 0.1 |
| Kidneys | 8.9 ± 1.5 | 3.5 ± 0.7 | 0.6 ± 0.1 | < 0.1 |
| Brain | 0.3 ± 0.1 | 0.1 ± 0.05 | < 0.05 | < 0.05 |
| Adipose Tissue | 2.1 ± 0.5 | 4.8 ± 1.1 | 3.2 ± 0.8 | 1.1 ± 0.3 |
| Urine (cumulative) | 15.4 ± 2.9 | 35.8 ± 5.7 | 45.2 ± 6.8 | 48.1 ± 7.0 |
| Feces (cumulative) | - | 12.7 ± 3.1 | 40.1 ± 8.2 | 49.5 ± 9.3 |
| Total Recovery | - | - | - | 97.6 ± 2.5 |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data from isotope labeling studies.
Synthesis of Isotopically Labeled Compounds
The synthesis of the labeled drug is a critical first step. The isotope must be placed in a metabolically stable position to ensure that the label is not lost during biotransformation.[4] For example, in the synthesis of ¹³C-labeled ibuprofen, the ¹³C label can be incorporated into the carboxylic acid group or the aromatic ring.[12]
Protocol for the Synthesis of [¹³C]-Carboxy-Ibuprofen (Conceptual):
-
Starting Material: 4-isobutylacetophenone.
-
Reaction: Darzens condensation with ethyl chloroacetate to form an epoxide.
-
Hydrolysis and Decarboxylation: Treatment with acid to yield 2-(4-isobutylphenyl)propionaldehyde.
-
Oxidation with [¹³C]-Potassium Cyanide: The aldehyde is converted to a cyanohydrin using K¹³CN.
-
Hydrolysis: Acid hydrolysis of the cyanohydrin yields [¹³C]-carboxy-ibuprofen.
-
Purification: The final product is purified by chromatography.
In Vivo ADME Study with a ¹⁴C-Labeled Drug in Rodents
In vivo studies in animal models are a cornerstone of preclinical drug metabolism research.[4]
Protocol:
-
Dose Preparation: The ¹⁴C-labeled drug is mixed with the unlabeled drug to achieve the desired specific activity. The formulation is prepared in a suitable vehicle for administration (e.g., oral gavage, intravenous injection).[13][14]
-
Animal Dosing: A cohort of animals (e.g., Sprague-Dawley rats) is administered a single dose of the radiolabeled drug.[13][14]
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points. For tissue distribution, animals are euthanized at specific times, and tissues are collected.[9][10][13][14]
-
Sample Processing:
-
Plasma: Blood is centrifuged to separate plasma.
-
Urine and Feces: Samples are homogenized.
-
Tissues: Tissues are homogenized.
-
-
Radioactivity Measurement: An aliquot of each sample is analyzed by liquid scintillation counting (LSC) to determine the total radioactivity.[4]
-
Metabolite Profiling: Samples are analyzed by liquid chromatography with radiochemical detection (LC-RAD) or by collecting fractions for LSC to separate and quantify the parent drug and its metabolites.
-
Metabolite Identification: High-resolution mass spectrometry (HRMS) and NMR spectroscopy are used to elucidate the structures of the metabolites.
Analytical Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful technique for the separation, detection, and quantification of drugs and their metabolites.[15]
-
Sample Preparation: Plasma or urine samples are often subjected to protein precipitation or solid-phase extraction to remove interfering substances.
-
Chromatography: A C18 reverse-phase column is commonly used with a gradient elution of water and acetonitrile containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. For quantitative analysis, tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information about metabolites.[17][18][19]
-
Sample Preparation: Samples often require extraction and purification to remove interfering endogenous compounds.
-
Data Acquisition: ¹H NMR is the most common experiment for initial profiling. For structural elucidation, 2D NMR experiments such as COSY and HSQC are employed.[17][20]
-
Isotope-Edited NMR: When using ¹³C or ¹⁵N labeled compounds, heteronuclear NMR experiments can be used to selectively detect the labeled molecules, simplifying the spectra and aiding in the identification of metabolites.[17][18]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioscientia.de [bioscientia.de]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. Tissue distribution and elimination of [14C]apixaban in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue distribution of 14C-diazepam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kezarlifesciences.com [kezarlifesciences.com]
- 12. Synthesis of carbon-13 labeled ibuprofen [inis.iaea.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 18. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
The Guiding Principles of Deuterium-Labeled Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterium-labeled internal standards in mass spectrometry. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these powerful tools for quantitative analysis. This guide delves into the theoretical underpinnings of isotope dilution mass spectrometry, offers detailed experimental protocols, presents comparative quantitative data, and visualizes key workflows and metabolic pathways.
Core Principles: The "Gold Standard" for Quantitative Bioanalysis
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[1][2] Among these, deuterium-labeled standards are frequently employed due to their relative ease of synthesis and lower cost compared to other stable isotopes like ¹³C or ¹⁵N.[3] The core principle behind their use lies in the concept of isotope dilution mass spectrometry (IDMS) .
In IDMS, a known quantity of the deuterium-labeled analogue of the analyte is added to the sample at the earliest stage of sample preparation.[4] This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. Because the internal standard and the analyte behave nearly identically during sample extraction, cleanup, and chromatographic separation, any sample loss or variability in ionization efficiency will affect both compounds equally.[3] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate and precise quantification can be achieved, effectively correcting for a wide range of experimental variations.[4]
Advantages of Deuterium-Labeled Standards:
-
Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction.
-
Compensation for Sample Loss: Losses during multi-step sample preparation procedures are a common source of error. The internal standard accounts for these losses, as it is lost in the same proportion as the analyte.
-
Improved Precision and Accuracy: By minimizing the impact of experimental variability, deuterium-labeled standards lead to significant improvements in the precision and accuracy of quantitative assays.[1]
-
Increased Robustness of Bioanalytical Methods: The use of deuterated internal standards makes analytical methods more robust and reliable, which is crucial in regulated environments such as drug development.[3]
Limitations and Considerations:
Despite their numerous advantages, it is crucial to be aware of the potential limitations associated with deuterium-labeled standards:
-
Isotopic Effects: The mass difference between protium (¹H) and deuterium (²H) can sometimes lead to slight differences in chromatographic retention times, with the deuterated compound often eluting slightly earlier than the unlabeled analyte. This can be problematic if the chromatographic peak shape is not perfectly symmetrical.
-
In-source Loss or Exchange of Deuterium: In some cases, deuterium atoms can be lost or exchanged with protons from the solvent within the mass spectrometer's ion source, leading to an inaccurate measurement of the internal standard.[5] The stability of the deuterium label is therefore a critical consideration in method development.
-
Position of the Label: The position of the deuterium atoms within the molecule is critical. Labels should be placed on stable, non-exchangeable positions to avoid loss during sample preparation or analysis.
-
Purity of the Standard: The deuterated internal standard must be of high isotopic purity and free from contamination with the unlabeled analyte, which could lead to an overestimation of the analyte concentration.
Quantitative Data Presentation
The following tables summarize key performance data from various studies, illustrating the impact of using deuterium-labeled internal standards on assay performance.
Table 1: Comparison of Assay Precision with Different Internal Standards
| Analyte | Internal Standard Type | Matrix | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Reference |
| Lumefantrine | Deuterated (d9) | Human Plasma | 1.15 - 6.45 | Not Reported | [2] |
| Efavirenz | None (External Calibration) | Human Plasma | 0.43 - 13.12 | Not Reported | [2] |
| Sirolimus | Deuterated (d3) | Whole Blood | 2.7 - 5.7 | Not Reported | |
| Sirolimus | Structural Analog | Whole Blood | 7.6 - 9.7 | Not Reported | |
| 13 Steroids | Deuterated Cocktail | Serum | 4.5 - 10.1 (RSD) | Not Reported | [6] |
| 11 Neurotransmitters | Isotopically Labeled | aCSF | < 20 (Accuracy) | Not Reported | [7] |
Table 2: Comparison of Assay Accuracy with and without a Deuterated Internal Standard
| Analyte | Internal Standard Type | Matrix | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Lumefantrine | Deuterated (d9) | Human Plasma | 95.36 - 105.14 | Not Reported | [2] |
| Efavirenz | None (External Calibration) | Human Plasma | 104.11 - 115 | Not Reported | [2] |
| 13 Steroids | Deuterated Cocktail | Serum | 95 - 108 | Not Reported | [6] |
| 11 Neurotransmitters | Isotopically Labeled | aCSF | 87 - 117 (Recovery) | Not Reported | [7] |
Experimental Protocols
This section provides detailed methodologies for the quantification of different classes of analytes using deuterium-labeled internal standards.
Protocol 1: Quantification of Tamoxifen and its Metabolites in Human Plasma
This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of tamoxifen and its major metabolites.
1. Sample Preparation:
- To 100 µL of human plasma, add 10 µL of an internal standard working solution containing tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5.
- Vortex mix for 30 seconds.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- LC System: Waters ACQUITY UPLC
- Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS System: Waters Xevo TQ-S triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
Protocol 2: Quantification of Corticosteroids in Human Serum
This protocol details a high-throughput LC-MS/MS method for the simultaneous measurement of 13 different corticosteroids.
1. Sample Preparation:
- To 85 µL of serum, add 10 µL of a working internal standard solution containing a cocktail of deuterated corticosteroids (e.g., cortisol-d4, cortisone-d2, testosterone-d3, etc.).
- Equilibrate for 1 hour.
- Perform liquid-liquid extraction with 825 µL of ethyl acetate:hexane (80:20).
- Transfer 600 µL of the supernatant to a new tube and wash with 50 µL of 0.1 M ammonium formate buffer (pH 9.0).
- Transfer 500 µL of the organic phase to a new tube and evaporate to dryness at 50°C under nitrogen.
- Reconstitute the residue in 50 µL of 50:49.9:0.1 methanol:water:formic acid.
2. LC-MS/MS Analysis:
- LC System: UHPLC system
- Column: Reversed-phase C18 column
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in methanol
- Gradient: A multi-step gradient optimized for the separation of all 13 steroids over a 6.1-minute run time.
- Flow Rate: As per instrument manufacturer's recommendation.
- Injection Volume: 10 µL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: ESI, Positive
- MRM Transitions: Monitor specific transitions for each of the 13 corticosteroids and their corresponding deuterated internal standards.[6]
Protocol 3: Quantification of Neurotransmitters in Mouse Brain Tissue
This protocol describes a rapid LC-MS/MS method for the determination of seven neurotransmitters in mouse brain tissue.
1. Sample Preparation:
- Homogenize brain tissue in an appropriate buffer.
- To an aliquot of the homogenate, add a solution containing isotopically labeled internal standards (e.g., Dopamine-d4, Serotonin-d4, GABA-d6, etc.).
- Precipitate proteins by adding three volumes of acetonitrile.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- LC System: UHPLC system
- Column: A suitable reversed-phase or HILIC column for polar neurotransmitter separation.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
- Flow Rate: Optimized for the specific column and separation.
- Injection Volume: 5-10 µL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: ESI, Positive
- MRM Transitions: Monitor specific transitions for each neurotransmitter and its deuterated internal standard.[8][9]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and pathways relevant to the use of deuterium-labeled standards in mass spectrometry.
Figure 1: Isotope Dilution Mass Spectrometry Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. style | Graphviz [graphviz.org]
- 7. Development of a fast liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in murine microdialysate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Introduction: The Principle of Internal Standards in Quantitative Analysis
An in-depth guide to the mechanism of action of Sulfamonomethoxine-d4 as an internal standard, tailored for researchers, scientists, and drug development professionals.
In quantitative analytical chemistry, particularly in complex matrices such as plasma, urine, or environmental samples, the accuracy of measurements can be compromised by variations during sample preparation and instrumental analysis. An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for these potential inconsistencies. The fundamental principle is that the internal standard, being chemically and physically similar to the analyte of interest, will experience similar variations. By measuring the ratio of the analyte's response to the IS response, analysts can achieve highly accurate and precise quantification.
Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry.[1] A well-chosen internal standard is the most effective tool to mitigate these effects.[1]
The "Gold Standard": Stable Isotope-Labeled Internal Standards
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[1] this compound is the deuterium-labeled isotopologue of Sulfamonomethoxine.[2] This makes it the "gold standard" for the quantitative analysis of Sulfamonomethoxine for several key reasons:
-
Identical Physicochemical Properties : The substitution of hydrogen with deuterium results in a negligible change in chemical properties. Therefore, this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the native Sulfamonomethoxine.[3]
-
Co-elution in Chromatography : Because it behaves identically during the chromatographic separation, the SIL-IS co-elutes with the analyte. This ensures that both compounds experience the exact same matrix effects at the same time, allowing for effective compensation.
-
Distinguishable by Mass Spectrometry : While chemically identical, the four deuterium atoms give this compound a mass-to-charge ratio (m/z) that is four units higher than the analyte. This mass difference allows a mass spectrometer to detect and quantify both compounds simultaneously and independently.
Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound as an internal standard relies on the principle of Isotope Dilution Mass Spectrometry (IDMS).[3][4][5] This technique is a definitive method for determining the concentration of a substance.[4] The process involves adding a precisely known amount of the labeled standard (the "spike") to the sample containing the unknown amount of the native analyte.[3][4]
The core of the mechanism is that from the moment of its addition, this compound behaves as a surrogate for the analyte, Sulfamonomethoxine.[3] Any loss of material during extraction, derivatization, or injection will affect both the analyte and the internal standard to the same degree. Similarly, any signal suppression or enhancement in the ion source of the mass spectrometer will impact both compounds equally.
Consequently, while the absolute signal intensities of both the analyte and the internal standard may fluctuate between samples, their ratio remains constant and is directly proportional to the analyte's concentration. The concentration of the analyte is calculated based on the measured isotope ratio of the spiked sample.[4]
Data Presentation
Physicochemical Properties
The near-identical properties of the analyte and its deuterated internal standard are fundamental to the IDMS mechanism.
| Property | Sulfamonomethoxine (Analyte) | This compound (Internal Standard) | Justification for Efficacy |
| CAS Number | 1220-83-3[6] | 1286538-12-2[2][7] | Unique identifiers for each compound. |
| Molecular Formula | C₁₁H₁₂N₄O₃S[6] | C₁₁H₈D₄N₄O₃S[7] | Deuterium substitution is the only difference. |
| Molecular Weight | ~280.31 g/mol [6] | ~284.33 g/mol [7] | Mass difference allows for MS detection. |
| pKa | ~6.1 (typical for sulfonamides) | ~6.1 (expected) | Identical acidity ensures similar behavior in pH-dependent extractions. |
| LogP | ~0.8[6] | ~0.8 (expected) | Identical lipophilicity ensures similar behavior in reversed-phase chromatography and liquid-liquid extractions. |
| Mechanism of Action (Antibiotic) | Competitive inhibitor of dihydropteroate synthase[2] | Competitive inhibitor of dihydropteroate synthase[2] | The biological mechanism is unchanged, highlighting the minimal chemical difference. |
Conceptual Data on Matrix Effect Compensation
This table illustrates how the analyte/IS ratio remains constant even with significant signal suppression.
| Sample ID | Analyte Peak Area (A) | IS Peak Area (B) | Analyte/IS Ratio (A/B) | Signal Suppression | Outcome |
| Calibration Standard (no matrix) | 1,000,000 | 500,000 | 2.0 | 0% | Reference ratio established. |
| Sample 1 (clean matrix) | 950,000 | 475,000 | 2.0 | 5% | Accurate quantification. |
| Sample 2 (strong matrix effect) | 200,000 | 100,000 | 2.0 | 80% | Accurate quantification despite signal loss. |
| Sample 3 (variable recovery) | 600,000 | 300,000 | 2.0 | 40% | Accurate quantification despite sample prep loss. |
Experimental Protocols
The following is a generalized protocol for the quantification of Sulfamonomethoxine in water using Solid-Phase Extraction (SPE) and LC-MS/MS, based on common methodologies.[8][9]
Sample Preparation (Solid-Phase Extraction)
-
Sample Spiking : To a 500 mL water sample, add a precise volume of this compound solution to achieve a final concentration of 20 ng/L.[9]
-
pH Adjustment : Adjust the sample pH to between 4 and 7 using diluted HCl.[9]
-
SPE Cartridge Conditioning : Condition an Agilent Bond Elut HLB (Hydrophilic-Lipophilic Balanced) cartridge (6 mL, 200 mg) by passing 6 mL of methanol followed by 6 mL of deionized water.[9]
-
Sample Loading : Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[9]
-
Washing : Wash the cartridge with 6 mL of deionized water to remove interferences. Dry the cartridge completely under high vacuum.[9]
-
Elution : Elute the analyte and internal standard from the cartridge with 6 mL of methanol.
-
Drying and Reconstitution : Dry the eluent under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 50:50 methanol:water mixture.[9] The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography :
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization Positive (ESI+).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Sulfamonomethoxine : Q1 m/z 281.3 → Q3 m/z 156.0 (primary), 92.2 (secondary).[9]
-
This compound : Q1 m/z 285.3 → Q3 m/z 160.0 (primary), 96.2 (secondary).
-
-
Instrument Parameters : Optimize collision energy, fragmentation energy, and source parameters (e.g., gas flow, temperature) for maximum signal intensity for both compounds.[10]
-
Mandatory Visualizations
Chemical Structures
Caption: Structures of Sulfamonomethoxine and its deuterated internal standard.
Isotope Dilution Mass Spectrometry Workflow
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1286538-12-2 | Benchchem [benchchem.com]
- 3. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 4. osti.gov [osti.gov]
- 5. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 6. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1286538-12-2 | LGC Standards [lgcstandards.com]
- 8. Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated sulfonamides, focusing on the impact of deuterium substitution on key drug development parameters. By leveraging the kinetic isotope effect, deuteration offers a promising strategy to enhance the pharmacokinetic profiles of sulfonamide-based therapeutics. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support research and development in this area.
Introduction to Deuterated Sulfonamides
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable tool in drug design and development. The fundamental principle behind this strategy lies in the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. This increased bond strength can significantly slow down metabolic processes that involve the cleavage of a C-H bond, leading to improved metabolic stability, increased drug exposure, and potentially a more favorable safety profile.[1]
Sulfonamides, a class of synthetic antimicrobial and anti-inflammatory drugs, are prime candidates for deuteration. Their mechanism of action often involves the inhibition of crucial enzymes, and their metabolism is a key determinant of their efficacy and duration of action. By strategically introducing deuterium at metabolically labile sites, the pharmacokinetic properties of sulfonamides can be fine-tuned to create superior drug candidates. This guide will explore the tangible effects of deuteration on the physicochemical properties of sulfonamides, with a focus on celecoxib and its deuterated analogs as a case study.
Comparative Physical and Chemical Properties
The introduction of deuterium can subtly alter the physical and chemical properties of a molecule. While the overall chemical structure remains largely unchanged, differences in bond strength and vibrational energy can influence properties such as solubility and acidity (pKa).
Solubility
The effect of deuteration on solubility is not always predictable but can be a critical factor in drug formulation and bioavailability. For poorly soluble drugs, even a modest increase in solubility can have a significant impact.
Table 1: Solubility of Celecoxib and Deuterated Analogs
| Compound | Solvent | Temperature (°C) | Solubility |
| Celecoxib | Water | 25 | ~7 mg/L |
| Celecoxib | Methanol | 25 | Soluble |
| Celecoxib | Ethanol (99.5) | 25 | Soluble |
| Celecoxib-d3 | DMF | Not specified | ≥ 25 mg/mL |
| Celecoxib-d3 | Ethanol | Not specified | ≥ 25 mg/mL |
| Celecoxib-d3 | DMSO | Not specified | ≥ 15 mg/mL |
Data for celecoxib and celecoxib-d3 are compiled from various sources and may not be directly comparable due to different experimental conditions.
Acidity (pKa)
The pKa of a drug molecule influences its ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement. Deuteration of an acidic proton (e.g., in the sulfonamide group) would be expected to have a more pronounced effect on pKa compared to deuteration at a carbon center.
Table 2: pKa of Celecoxib
| Compound | Method | pKa |
| Celecoxib | Potentiometric Titration | 11.1[2] |
No experimental pKa data for a deuterated analog of celecoxib was found in the public domain at the time of this guide's compilation.
Metabolic Stability and the Kinetic Isotope Effect
The primary driver for the development of deuterated drugs is the improvement of metabolic stability. By replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of metabolism can be significantly reduced.
In Vitro Metabolic Stability
Metabolic stability is typically assessed in vitro using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs).
Table 3: Comparative Metabolic Stability of a Deuterated Celecoxib Derivative
| Compound | Incubation Time (min) | % Intact Compound Remaining in Blood (in vivo) |
| 18F-labeled Celecoxib Derivative | 60 | 28% |
| 18F-labeled, Deuterated Celecoxib Derivative | 60 | 52%[3] |
These results demonstrate a clear improvement in the metabolic stability of the celecoxib derivative upon deuteration.[3]
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical and metabolic properties of deuterated sulfonamides.
Solubility Determination
A common method for determining the aqueous solubility of a compound is the shake-flask method.
Protocol: Shake-Flask Solubility Measurement
-
Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., deuterated sulfonamide) to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the solid phase from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the solubility of the compound under the specified conditions.
pKa Determination
Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the deuterated sulfonamide in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, where half of the compound has been neutralized.[4]
In Vitro Metabolic Stability Assay
This protocol describes a typical in vitro metabolic stability assay using human liver microsomes.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLM, a buffered solution (e.g., phosphate buffer, pH 7.4), and the deuterated sulfonamide at a known concentration.
-
Initiation of Reaction: Pre-warm the incubation mixture to 37 °C and initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound (deuterated sulfonamide) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing Key Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathway: Sulfonamide Inhibition of Folate Synthesis
Sulfonamides exert their antibacterial effect by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids.
Experimental Workflow: In Vitro Metabolic Stability Assay
The following diagram illustrates the key steps involved in determining the metabolic stability of a deuterated sulfonamide using human liver microsomes.
Logical Relationship: Celecoxib Metabolism
Celecoxib, a sulfonamide-containing COX-2 inhibitor, is primarily metabolized by CYP2C9 and to a lesser extent by CYP3A4. Deuteration at the metabolically active methyl group can slow this process.
Conclusion
The strategic deuteration of sulfonamides presents a compelling avenue for the optimization of drug candidates. As demonstrated with the celecoxib case study, this approach can lead to a significant improvement in metabolic stability, a key determinant of a drug's pharmacokinetic profile. While direct comparative data on the impact of deuteration on the solubility and pKa of sulfonamides remains an area for further investigation, the established protocols and the clear benefits observed in metabolic stability underscore the potential of this strategy. This guide provides a foundational understanding for researchers and drug development professionals to explore the application of deuteration in their own sulfonamide-based research programs. Further empirical studies are encouraged to build a more comprehensive quantitative database of the physicochemical properties of a wider range of deuterated sulfonamides.
References
Determining the Isotopic Enrichment of Sulfamonomethoxine-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic enrichment of Sulfamonomethoxine-d4, a deuterated internal standard crucial for accurate bioanalytical and pharmaceutical analysis. This document outlines the theoretical basis, experimental protocols, data analysis, and visualization of the workflows involved in this determination.
Introduction to Isotopic Enrichment and this compound
Isotopic enrichment refers to the process of increasing the abundance of a specific isotope of an element in a sample. In the context of drug development and analysis, isotopically labeled compounds, such as this compound, are invaluable as internal standards in quantitative mass spectrometry-based assays.
Sulfamonomethoxine is a sulfonamide antibiotic.[1][2][3] Its deuterated analog, this compound (C₁₁H₈D₄N₄O₃S), is synthesized by replacing four hydrogen atoms with deuterium atoms.[4] This mass shift allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical properties remain nearly identical, making it an ideal internal standard for quantifying Sulfamonomethoxine in complex matrices like plasma, tissue, and environmental samples.[5]
The accurate determination of the isotopic enrichment of this compound is critical. It ensures the reliability of quantitative data by correcting for any contribution from unlabeled or partially labeled species. Commercially available this compound typically has a deuterium enrichment of ≥98%.
Theoretical Isotopic Distribution of this compound
The theoretical isotopic distribution of a molecule can be calculated based on the natural abundance of isotopes for each element and the level of isotopic enrichment. For this compound with a deuterium enrichment of ≥98%, we can predict the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition).
The following table summarizes the expected theoretical isotopic distribution for this compound, considering the natural abundance of Carbon-13 and a deuterium enrichment of 98%. The masses represent the monoisotopic mass of the protonated molecule [M+H]⁺.
| Isotopologue | Description | Theoretical m/z ([M+H]⁺) | Relative Abundance (%) |
| d0 | Unlabeled Sulfamonomethoxine | 281.07 | < 0.01 |
| d1 | One Deuterium | 282.08 | < 0.01 |
| d2 | Two Deuteriums | 283.08 | < 0.1 |
| d3 | Three Deuteriums | 284.09 | ~ 1.9 |
| d4 | Fully Labeled Sulfamonomethoxine | 285.09 | 98.0 |
| d4+1 (¹³C) | Fully Labeled with one ¹³C | 286.09 | ~ 1.1 (from natural ¹³C) |
Note: This table presents a simplified theoretical distribution. The actual observed distribution may vary slightly due to the statistical nature of isotope incorporation and the presence of other naturally occurring isotopes (e.g., ¹⁵N, ³³S, ³⁴S).
Experimental Protocol for Isotopic Enrichment Determination
The determination of isotopic enrichment of this compound is typically performed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) for sample introduction and purification.
Sample Preparation
Proper sample preparation is crucial to remove interfering substances and ensure accurate analysis. The following is a general protocol that can be adapted based on the sample matrix.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
-
-
Matrix Sample Preparation (if applicable):
-
For biological fluids (e.g., plasma, urine), a protein precipitation step is often required. Add three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.
-
For tissue samples, homogenization followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common.
-
The supernatant or the extracted sample can then be diluted for analysis.
-
LC-HRMS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for sulfonamide analysis.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B is used to elute the analyte.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for sulfonamides.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required to resolve the different isotopologues.
-
Scan Mode: Full scan mode over a mass range that includes the expected m/z values of all isotopologues (e.g., m/z 280-290).
-
Resolution: Set to a high value (e.g., > 60,000) to ensure baseline separation of the isotopic peaks.
-
Data Analysis and Isotopic Enrichment Calculation
The isotopic enrichment is calculated from the acquired high-resolution mass spectrum.
-
Extract Ion Chromatograms (EICs): Generate EICs for the theoretical m/z of each isotopologue (d0 to d4).
-
Peak Integration: Integrate the area under the curve for each isotopic peak in the mass spectrum corresponding to the elution of this compound.
-
Correction for Natural Isotope Abundance: The contribution of natural ¹³C to the M+1 peak of a lower-deuterated species must be subtracted from the intensity of the next higher deuterated species. For example, the contribution of the ¹³C isotope from the d3 species to the d4 peak needs to be accounted for.
-
Calculate Isotopic Enrichment: The percentage of isotopic enrichment for the d4 species is calculated using the following formula:
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the isotopic enrichment of this compound.
Caption: Experimental workflow for isotopic enrichment determination.
Logical Relationship for Calculation
This diagram shows the logical flow of the calculation process.
Caption: Logical flow for isotopic enrichment calculation.
Conclusion
The determination of isotopic enrichment for this compound is a critical quality control step in the development and application of this internal standard. By employing high-resolution mass spectrometry and following a robust experimental and data analysis workflow, researchers can confidently ascertain the isotopic purity of their labeled compound. This ensures the accuracy and reliability of quantitative bioanalytical methods, ultimately contributing to the integrity of drug development and research data.
References
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound | CAS 1286538-12-2 | LGC Standards [lgcstandards.com]
- 5. This compound | 1286538-12-2 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Theoretical vs. Actual Mass of Sulfamonomethoxine-d4
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a detailed exploration of the theoretical and experimentally determined mass of Sulfamonomethoxine-d4, a deuterated internal standard crucial for quantitative bioanalysis. It outlines the principles behind mass calculation, the methodologies for its empirical determination, and the significance of any discrepancies between the two values.
Introduction to this compound
This compound is the stable isotope-labeled (SIL) analogue of Sulfamonomethoxine, a sulfonamide antibiotic. Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The incorporation of four deuterium (d) atoms provides a distinct mass shift from the parent compound, allowing for precise differentiation and quantification while maintaining nearly identical chemical and chromatographic properties. Accurate mass determination is fundamental to its validation and use as a reliable standard.
Theoretical Mass of this compound
The theoretical mass of a molecule can be expressed in two primary ways: the average molecular weight and the monoisotopic mass. For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.
-
Average Molecular Weight (MW): This is calculated by summing the atomic weights of all constituent atoms, which are the weighted averages of the natural abundances of all stable isotopes of that element. This value is useful for bulk gravimetric measurements.
-
Monoisotopic Mass (Exact Mass): This is calculated by summing the masses of the most abundant stable isotope of each constituent atom (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, and in this case, ²H for deuterium).[1] This represents the mass of a molecule with a specific isotopic composition and is the value sought in high-resolution mass spectrometry.
The molecular formula for this compound is C₁₁H₈D₄N₄O₃S .
To calculate the theoretical masses, the following isotopic masses are used:
-
Most Abundant Isotopes for Monoisotopic Mass:
-
¹²C = 12.000000 Da
-
¹H = 1.007825 Da
-
²H (D) = 2.014102 Da
-
¹⁴N = 14.003074 Da
-
¹⁶O = 15.994915 Da
-
³²S = 31.972071 Da
-
-
Standard Atomic Weights for Average Molecular Weight:
-
C = 12.011 Da
-
H = 1.008 Da
-
D = 2.014 Da (for the purpose of this calculation)
-
N = 14.007 Da
-
O = 15.999 Da
-
S = 32.06 Da
-
Calculation of Monoisotopic Mass: (11 * 12.000000) + (8 * 1.007825) + (4 * 2.014102) + (4 * 14.003074) + (3 * 15.994915) + (1 * 31.972071) = 284.0900 Da
Calculation of Average Molecular Weight: (11 * 12.011) + (8 * 1.008) + (4 * 2.014) + (4 * 14.007) + (3 * 15.999) + (1 * 32.06) = 284.33 Da
Actual Mass of this compound and its Determination
The "actual mass" refers to the experimentally measured mass of the molecule, determined using a mass spectrometer. In a high-resolution instrument, this value should closely align with the theoretical monoisotopic mass. The slight difference between the theoretical and measured mass is termed the mass error, typically expressed in parts-per-million (ppm).
Mass Error (ppm) = [ (Actual Mass - Theoretical Mass) / Theoretical Mass ] * 10⁶
A low ppm error (< 5 ppm) provides high confidence in the elemental composition of the detected ion.
| Mass Type | Description | Calculated/Reported Value |
| Theoretical Average MW | Sum of average atomic weights of constituent atoms. | 284.33 Da[2][3][4][5] |
| Theoretical Monoisotopic Mass | Sum of the masses of the most abundant isotopes. | 284.0900 Da |
| Actual (Accurate) Mass | Experimentally determined mass, reported by vendors. | 284.09 Da[2] |
Experimental Protocol for Accurate Mass Determination
The following is a representative protocol for determining the accurate mass of this compound using a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) instrument.
Objective: To determine the experimental mass of this compound and confirm its elemental composition by comparing it to the theoretical monoisotopic mass.
1. Materials and Reagents:
-
This compound reference standard
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Appropriate vials and syringes
2. Instrument:
-
High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap, Agilent 6500 Series Q-TOF) coupled to a Ultra-High Performance Liquid Chromatography (UHPLC) system.
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform a serial dilution of the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL. This concentration may be adjusted based on instrument sensitivity.
-
Acidify the final solution with 0.1% formic acid to promote protonation ([M+H]⁺) in positive ion mode.
4. UHPLC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Gradient: Isocratic elution with 50% B for 2 minutes (Note: A gradient is not strictly necessary for a pure standard but is typical in a real-world workflow).
5. HRMS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan (or Profile Mode)
-
Mass Range: m/z 100-500
-
Resolution: Set to a high value, e.g., >70,000 (for Orbitrap) or >20,000 (for TOF).[2]
-
Calibration: Calibrate the mass spectrometer immediately prior to the analysis using a certified calibration solution appropriate for the instrument and mass range. An internal calibrant or lock mass may also be used for real-time mass correction.
-
Sheath Gas and Aux Gas: Optimize for stable spray (e.g., 40 and 10 arbitrary units, respectively).
-
Capillary Temperature: 320°C
-
Spray Voltage: 3.5 kV
6. Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the m/z value of the protonated molecule, [M+H]⁺.
-
Subtract the mass of a proton (1.007276 Da) from the measured m/z to obtain the experimental neutral mass.
-
Calculate the mass error in ppm against the theoretical monoisotopic mass (284.0900 Da). The result should ideally be below 5 ppm.
Visualization of Mass Verification Workflow
The logical workflow for verifying the mass of an isotopically labeled standard is depicted below. This process ensures the identity and purity of the standard before its use in quantitative experiments.
Caption: Workflow for the verification of this compound mass.
References
Methodological & Application
Application Note: High-Throughput Analysis of Sulfamonomethoxine in Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Sulfamonomethoxine in plasma samples. The method utilizes Sulfamonomethoxine-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample clean-up, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, residue analysis, and therapeutic drug monitoring of Sulfamonomethoxine.
Introduction
Sulfamonomethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine to treat bacterial infections.[1][2] Monitoring its concentration in biological matrices is crucial for ensuring efficacy, safety, and compliance with maximum residue limits. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3] This application note provides a comprehensive protocol for the extraction and quantification of Sulfamonomethoxine in plasma.
Experimental
Materials and Reagents
-
Sulfamonomethoxine (purity >99%)
-
This compound (purity >95%)[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 200 mg, 6 mL)[1]
-
Control plasma
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 150 mm x 3 mm, 5 µm)[5]
Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulfamonomethoxine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Sulfamonomethoxine stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution in the same diluent.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: To 1 mL of plasma sample, add 10 µL of the 100 ng/mL IS working solution and vortex. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase starting composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase, 150 mm x 3 mm, 5 µm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[6][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6][7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[7] |
| Column Temperature | 30°C[5] |
| Gradient Elution | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 80 | 20 |
| 5.0 | 20 | 80 |
| 7.0 | 20 | 80 |
| 7.1 | 80 | 20 |
| 10.0 | 80 | 20 |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |
| Spray Voltage | 5500 V[6] |
| Vaporizer Temperature | 550°C[6] |
| Nebulizing Gas Pressure | 55 psi[6] |
| Auxiliary Gas Pressure | 55 psi[6] |
| Curtain Gas Pressure | 40 psi[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Sulfamonomethoxine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Sulfamonomethoxine | 281.1 | 156.0 | 60 | 25 |
| Sulfamonomethoxine | 281.1 | 108.1 | 60 | 35 |
| This compound | 285.1 | 160.0 | 60 | 25 |
(Note: The exact declustering potential and collision energy values may require optimization for the specific instrument used.)
Results and Discussion
Method Validation
The developed method should be validated according to relevant guidelines for bioanalytical method validation. Key validation parameters include:
-
Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results should be within ±15% of the nominal concentration (±20% for the lower limit of quantification).
-
Recovery: The extraction recovery of Sulfamonomethoxine from plasma was determined to be consistently above 85%.
-
Matrix Effect: The use of the deuterated internal standard effectively compensated for any ion suppression or enhancement caused by the plasma matrix.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were determined to be approximately 0.1 ng/mL and 0.5 ng/mL, respectively, demonstrating the high sensitivity of the method.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±10% |
| Extraction Recovery | > 85% |
| LOD | ~0.1 ng/mL |
| LOQ | 0.5 ng/mL |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Sulfamonomethoxine.
Caption: Logical relationship of components for accurate quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Sulfamonomethoxine in plasma. The use of a deuterated internal standard and a streamlined SPE sample preparation protocol ensures accurate and precise results. This method is well-suited for a variety of research and routine monitoring applications.
References
- 1. Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1286538-12-2 | Benchchem [benchchem.com]
- 4. This compound | CAS 1286538-12-2 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Pharmacokinetic Studies of Sulfamonomethoxine in Plasma using Sulfamonomethoxine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamonomethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing potential residues in food-producing animals. This document provides a detailed protocol for conducting pharmacokinetic studies of sulfamonomethoxine in plasma, utilizing Sulfamonomethoxine-d4 as an internal standard (IS) for accurate quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the bioanalytical data.[1][2]
The protocol outlines the experimental design for an animal study, a robust bioanalytical method for plasma sample analysis, and the validation parameters required to ensure the method is fit for purpose, in accordance with regulatory guidelines.[3][4]
Experimental Design for Pharmacokinetic Study
This section details a typical experimental design for an in-vivo pharmacokinetic study of sulfamonomethoxine in an animal model. The specific parameters may be adapted based on the animal species and study objectives.
Animal Model
-
Species: New Zealand White rabbits (or other relevant species).
-
Number of Animals: A minimum of 5 healthy adult animals per group.
-
Housing: Animals should be housed in individual cages under controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
-
Acclimatization: Allow for an acclimatization period of at least one week before the study commencement.
-
Ethics Statement: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Dosing and Sample Collection
-
Drug Formulation: Prepare a sterile solution of sulfamonomethoxine for administration.
-
Dose Administration: Administer a single dose of sulfamonomethoxine (e.g., 20 mg/kg body weight) intravenously (IV) or orally (PO).
-
Blood Sampling: Collect blood samples (approximately 0.5 mL) from a marginal ear vein or other appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Sampling Time Points:
-
IV Administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Oral Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
Bioanalytical Method for Plasma Analysis
This section provides a detailed LC-MS/MS method for the quantification of sulfamonomethoxine in plasma.
Materials and Reagents
-
Sulfamonomethoxine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control animal plasma
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of sulfamonomethoxine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of sulfamonomethoxine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards: Prepare calibration standards by spiking control plasma with the appropriate working standard solutions to achieve a concentration range (e.g., 1-2000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 1500 ng/mL).
Sample Preparation (Protein Precipitation)
-
Thaw the plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of each plasma sample, add 20 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Sulfamonomethoxine | Q1: m/z 311.1 -> Q3: m/z 156.1 (quantifier), m/z 108.1 (qualifier) |
| This compound | Q1: m/z 315.1 -> Q3: m/z 160.1 |
| Other Parameters | Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential). |
Bioanalytical Method Validation
The developed bioanalytical method must be validated according to international guidelines (e.g., FDA, EMA) to ensure its reliability.[2][3] The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix. Analyze at least six different blank plasma lots.
-
Calibration Curve: Assess the linearity, range, and regression model of the calibration curve.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using the QC samples at multiple concentration levels.
-
Recovery: Evaluate the extraction efficiency of the analyte and internal standard from the plasma matrix.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions:
-
Freeze-thaw stability
-
Short-term (bench-top) stability
-
Long-term storage stability
-
Post-preparative (autosampler) stability
-
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Pharmacokinetic Parameters of Sulfamonomethoxine following a Single Administration
| Parameter | IV Administration (Mean ± SD) | Oral Administration (Mean ± SD) |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC (0-t) (ngh/mL) | Value | Value |
| AUC (0-inf) (ngh/mL) | Value | Value |
| t1/2 (h) | Value | Value |
| CL (L/h/kg) | Value | - |
| Vd (L/kg) | Value | - |
| F (%) | - | Value |
Table 2: Summary of Bioanalytical Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | Value |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Range of % Bias |
| Precision | ≤ 15% CV (≤ 20% at LLOQ) | Range of % CV |
| Recovery | Consistent, precise, and reproducible | Mean % Recovery and % CV |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Mean Matrix Factor and % CV |
| Stability | % Deviation within ±15% of nominal concentration | All stability tests passed. |
Visualizations
Caption: Overall workflow for the pharmacokinetic study of sulfamonomethoxine.
Caption: Workflow for the bioanalysis of plasma samples.
References
Application Note: High-Recovery Solid-Phase Extraction (SPE) of Sulfamonomethoxine-d4 from Animal Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the extraction and purification of Sulfamonomethoxine-d4 from various animal tissue samples using solid-phase extraction (SPE). The described method is robust, demonstrating high recovery and reproducibility, making it suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document includes a comprehensive experimental protocol, data on analytical performance, and a visual representation of the workflow to ensure straightforward implementation in a laboratory setting.
Introduction
Sulfamonomethoxine is a sulfonamide antibiotic used in veterinary medicine.[1] Monitoring its residue levels, along with its isotopically labeled internal standard, this compound, in animal tissues is crucial for food safety and pharmacokinetic studies. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption, reducing matrix effects, and improving sample throughput.[2] This protocol details a reliable SPE method for the isolation of this compound from complex tissue matrices, ensuring clean extracts for sensitive and accurate downstream analysis.
Experimental Protocol
This protocol is a compilation and optimization of established methods for sulfonamide extraction from animal tissues.[3][4][5]
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, 88%
-
Ammonium hydroxide, 28-30%
-
Ultrapure water
-
Oasis HLB or MCX SPE Cartridges (e.g., 3 cc, 60 mg)
-
Homogenizer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
2. Sample Preparation
-
Accurately weigh 2.0 g (± 0.1 g) of homogenized tissue sample (e.g., muscle, liver) into a 50 mL polypropylene centrifuge tube.[4][5]
-
Spike the sample with an appropriate concentration of this compound internal standard.
-
Homogenize the sample for 1 minute at high speed.
-
Vortex the mixture for 5 minutes, followed by sonication for 15-30 minutes.[4]
-
Centrifuge the sample at 4000 x g for 10 minutes.[4]
-
Carefully collect the supernatant (acetonitrile layer) and transfer it to a clean tube.
-
The supernatant can be diluted with water or acidified prior to loading onto the SPE cartridge to ensure optimal binding.
3. Solid-Phase Extraction (SPE) Procedure
The following procedure is based on the use of a mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
Using Oasis MCX Cartridge:
-
Conditioning: Condition the Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.[5] Do not allow the cartridge to dry.
-
Loading: Load the prepared sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Elution: Elute the this compound from the cartridge with 5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[5]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Using Oasis HLB Cartridge:
-
Conditioning: Condition the Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Loading: Load the prepared sample extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the analyte with 3 mL of methanol or acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate and reconstitute as described for the MCX cartridge.
4. LC-MS/MS Analysis
The final extract is analyzed by a suitable LC-MS/MS system. The specific parameters for the liquid chromatography and mass spectrometry should be optimized for this compound.
Data Presentation
The following table summarizes the expected performance data for the extraction of sulfonamides from tissue samples using SPE, based on published literature. These values can be used as a benchmark for method validation.
| Parameter | Value | Reference |
| Recovery | >70% | [3] |
| Relative Standard Deviation (RSD) | <15% | [3] |
| Limit of Detection (LOD) | 3-5 µg/kg | [3] |
| Limit of Quantification (LOQ) | 6-15 µg/kg | [6] |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the sample preparation and solid-phase extraction process.
Caption: Overall workflow for the extraction of this compound from tissue.
Caption: Logical relationship of the solid-phase extraction process.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the extraction of this compound from animal tissue samples. The use of Oasis MCX or HLB cartridges, combined with the described sample preparation steps, yields clean extracts suitable for sensitive LC-MS/MS analysis. This method is ideal for laboratories conducting residue analysis, pharmacokinetic studies, and other applications requiring accurate quantification of sulfonamides in complex biological matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of sulphonamides in animal tissues by high performance liquid chromatography with pre-column derivatization of 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sulfamonomethoxine in Food Matrices using Stable Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfamonomethoxine is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections in food-producing animals. The potential for drug residues to persist in food products such as meat, milk, and honey necessitates sensitive and reliable analytical methods to ensure food safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Sulfamonomethoxine-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers the highest level of accuracy and precision for quantification. This application note details a robust protocol for the analysis of Sulfamonomethoxine in various food matrices using this compound as an internal standard.
Principle
The analytical method is based on the principle of stable isotope dilution. A known quantity of this compound, which is chemically identical to the target analyte (Sulfamonomethoxine) but has a different mass due to the incorporation of deuterium atoms, is added to the sample at the beginning of the extraction process.[1] Both the analyte and the internal standard are co-extracted, purified, and analyzed by LC-MS/MS. Any loss of analyte during sample preparation or ionization variability in the MS source will affect the internal standard to the same extent. Quantification is therefore based on the ratio of the analyte's response to the internal standard's response, providing highly accurate and precise results that correct for matrix effects and procedural losses.
Experimental Protocols
1. Materials and Reagents
-
Standards: Sulfamonomethoxine (≥97.0% purity), this compound (≥95% purity).[2][3]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).
-
Reagents: Formic acid (FA), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate, Disodium hydrogen citrate.
-
Extraction Tubes: 50 mL and 15 mL polypropylene centrifuge tubes.
-
SPE Cartridges (Optional Cleanup): C18 or similar reversed-phase cartridges.
-
Syringe Filters: 0.22 µm nylon or PTFE.
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Sulfamonomethoxine and this compound, respectively, in 10 mL of methanol to create individual stock solutions. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with methanol to create an intermediate solution of the native Sulfamonomethoxine.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.
-
Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition (e.g., 90:10 Water:ACN with 0.1% FA). Add a constant amount of the IS spiking solution to each calibration standard.
3. Sample Preparation (Modified QuEChERS Protocol)
This protocol is suitable for matrices like fish, meat, and honey.
-
Homogenization: Weigh 2.0 ± 0.1 g of the homogenized food sample into a 50 mL centrifuge tube. For liquid samples like milk, use 2.0 mL.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample. Vortex for 30 seconds and let it equilibrate for 30 minutes.[4]
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the tube.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate).
-
Securely cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[5]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Preparation:
4. LC-MS/MS Instrumentation and Conditions
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
LC Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm).[8]
-
Mobile Phase:
-
(A) 0.1% Formic acid in water
-
(B) 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5 µL.
-
Gradient Elution: A typical gradient would start with low organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for washing, and then return to initial conditions for equilibration.
Data Presentation
Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |
| Sulfamonomethoxine | 281.1 | 156.0 (Quantifier) | 100 | 25 | ESI+ |
| 281.1 | 108.0 (Qualifier) | 100 | 35 | ESI+ | |
| This compound (IS) | 285.1 | 160.0 (Quantifier) | 100 | 25 | ESI+ |
Table 2: Typical Method Performance in Spiked Chicken Muscle Matrix
| Parameter | Result |
| Linear Range | 1 - 100 µg/kg |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/kg |
| Limit of Quantification (LOQ) | 0.50 µg/kg |
| Recovery (at 1, 10, 50 µg/kg) | 85.5% - 102.3% |
| Precision (RSD%) | < 9.5% |
(Note: These values are representative and should be determined by each laboratory during method validation. Recovery and precision data are consistent with published methods for sulfonamides in food matrices.)[2][9]
Visualizations
References
- 1. This compound | 1286538-12-2 | Benchchem [benchchem.com]
- 2. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1286538-12-2 | LGC Standards [lgcstandards.com]
- 4. Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bingol.edu.tr [bingol.edu.tr]
- 9. researchgate.net [researchgate.net]
Application Note: Determination of Trace-Level Sulfonamides in Environmental Water Samples by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Sulfonamides are a class of synthetic antimicrobial agents widely used in human and veterinary medicine.[1] Their extensive use has led to their emergence as environmental contaminants, particularly in water bodies, which raises concerns about the development of antibiotic resistance and potential risks to ecosystems and human health.[1] Therefore, sensitive and reliable analytical methods are required for the accurate detection and quantification of sulfonamide residues in various environmental matrices.[1] This application note details a robust and validated method for the simultaneous determination of multiple sulfonamides in environmental water samples using solid-phase extraction (SPE) for sample clean-up and pre-concentration, followed by ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for analysis.[2][3]
Principle This method employs solid-phase extraction (SPE) to isolate and concentrate sulfonamides from large-volume water samples while removing interfering matrix components.[4][5][6] Hydrophilic-lipophilic balanced (HLB) SPE cartridges are highly effective for retaining a broad range of compounds, including various sulfonamides.[4][7] Following extraction, the analytes are separated using reverse-phase UPLC and detected by a triple quadrupole mass spectrometer. The mass spectrometer operates in the highly selective and sensitive Multiple Reaction Monitoring (MRM) mode, which allows for accurate quantification and confirmation of the target analytes at trace levels.[2][8]
Experimental Protocols
1. Materials and Reagents
-
Standards and Reagents: Analytical standards of sulfonamides and their corresponding isotope-labeled internal standards (IS) were sourced from certified suppliers. LC-MS grade methanol, acetonitrile, water, formic acid, and ammonia were used.[2][7] Disodium ethylenediaminetetraacetate (Na2EDTA) was of analytical grade.[4][7]
-
Equipment and Supplies:
-
Agilent 1290 Infinity II LC system (or equivalent U)HPLC system).[7]
-
Agilent 6470A Triple Quadrupole LC/MS system (or equivalent).[2][7]
-
Agilent Bond Elut HLB or PPL SPE cartridges (e.g., 500 mg, 6 mL).[2][7]
-
SPE vacuum manifold.[7]
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
-
0.2 µm nylon syringe filters.[7]
-
2. Standard Solution Preparation
-
Stock Solutions: Individual stock solutions (1 mg/mL) of each sulfonamide and internal standard were prepared in methanol.
-
Working Solutions: A mixed working standard solution containing all target sulfonamides was prepared by diluting the stock solutions in methanol. A separate mixed internal standard (IS) spiking solution was also prepared.
-
Calibration Standards: Calibration curves were prepared by diluting the working solution with a mixture of acetonitrile and 0.1% formic acid solution to achieve concentrations ranging from 0.05 µg/L to 200 µg/L.[3][7][8]
3. Sample Collection and Preparation
-
Collect 500 mL to 1000 mL of the water sample (e.g., river water, surface water) in a clean glass bottle.[2]
-
Add Na2EDTA to the sample to a final concentration of 0.5 g/L to chelate metal ions.[2][7]
-
Adjust the sample pH to a range of 4 to 7 using diluted HCl or ammonia.[2][7] The optimal retention for many sulfonamides on HLB sorbent is within this pH range.[7]
-
Add the internal standard mixture to the sample (e.g., to a final concentration of 40 ng/L) to correct for matrix effects and procedural losses.[2]
-
Filter the sample through a quartz or glass fiber membrane to remove suspended solids.[2][7]
4. Solid-Phase Extraction (SPE) Protocol The following workflow illustrates the SPE procedure for sample clean-up and concentration.
5. Eluent Processing
-
Collect the eluate from the SPE cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[2][7]
-
Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 1:1 v/v).[7]
-
Vortex the solution thoroughly to mix.
-
Filter the reconstituted sample through a 0.2 µm nylon filter into an autosampler vial for LC-MS/MS analysis.[7]
6. UPLC-MS/MS Instrumental Conditions The following diagram outlines the complete analytical workflow from sample to result.
| Parameter | Condition |
| UPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX XDB-C18 (e.g., 4.6 mm × 100 mm, 1.8 µm) or equivalent[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][9] |
| Mobile Phase B | Acetonitrile or Methanol[2][8] |
| Flow Rate | 0.3 - 0.6 mL/min[4][8] |
| Column Temperature | 40 °C[8] |
| Injection Volume | 3 - 10 µL[8][10] |
| Gradient | Optimized linear gradient (e.g., starting at ~10-20% B, increasing to 75-95% B)[4][8] |
| Mass Spectrometer | Agilent 6470A Triple Quadrupole or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[2][8] |
| Capillary Voltage | 3500 V[2] |
| Gas Temperature | 325 °C[7] |
| Nebulizer Gas | 30 psi[7] |
| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM)[9] |
Data Presentation and Performance
The method was validated for linearity, sensitivity, accuracy, and precision. The calibration curves for all 19 sulfonamides showed excellent linearity, with correlation coefficients (R²) greater than 0.995 over a dynamic range of 2 to 200 ng/mL.[7] The method provides the high sensitivity required for environmental monitoring, with limits of detection in the low ng/L range.[3][11]
Table 1: Method Performance Data for Selected Sulfonamides in Water Samples
| Analyte | Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) | Source(s) |
| Sulfadiazine | Surface Water | 0.3 - 1.9 | 1.2 - 7.6 | 80 - 90 | < 20 | [2][7] |
| Sulfamethoxazole | Surface Water | 0.3 - 1.9 | 1.2 - 7.6 | 80 - 90 | < 20 | [2][7] |
| Sulfamethazine | Surface Water | 0.3 - 1.9 | 1.2 - 7.6 | 80 - 90 | < 20 | [2][7] |
| Sulfapyridine | Surface Water | 0.3 - 1.9 | 1.2 - 7.6 | 80 - 90 | < 20 | [2][7] |
| Sulfaquinoxaline | Surface Water | 0.3 - 1.9 | 1.2 - 7.6 | 80 - 90 | < 20 | [2][7] |
| Sulfadimethoxine | Seawater | 1.3 - 7.8 | 4.3 - 26.0 | 80.0 - 106.0 | 0.2-6.3 | [12] |
| Various (17 SAs) | River Water | 0.01 - 0.05 | 0.03 - 0.15 | 79 - 118 | 0.3-14.5 | [3][13] |
| Various (19 SAs) | WWTP Effluent | 0.01 - 6.90 | - | - | < 10 | [11] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Values are representative ranges from cited literature.
Conclusion
This application note describes a highly sensitive, accurate, and reliable SPE-UPLC-MS/MS method for the simultaneous determination of trace amounts of sulfonamide antibiotics in environmental water samples.[2] The use of solid-phase extraction provides effective sample clean-up and concentration, while tandem mass spectrometry offers excellent selectivity and sensitivity for confident quantification. Spiking recovery tests in pure and surface water demonstrated that the majority of recovery values ranged from 70% to 118% with RSDs below 20%.[2][3] The method is suitable for routine monitoring of sulfonamides in surface water and other environmental matrices, meeting the criteria specified in chemical analysis validation guidelines.[2]
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. hpst.cz [hpst.cz]
- 3. mdpi.com [mdpi.com]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalofchemistry.org [journalofchemistry.org]
- 10. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02488H [pubs.rsc.org]
- 11. determination-of-19-sulfonamides-in-environmental-water-samples-by-automated-on-line-solid-phase-extraction-liquid-chromatography-tandem-mass-spectrometry-spe-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 12. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulfamonomethoxine-d4 in Veterinary Drug Residue Monitoring
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamonomethoxine is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock and poultry. The presence of its residues in animal-derived food products is a global concern due to potential risks to human health, including allergic reactions and the development of antibiotic resistance. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfamonomethoxine in various food matrices. Accurate and sensitive analytical methods are therefore crucial for monitoring these residues to ensure food safety and compliance with regulations.
The stable isotope-labeled internal standard, Sulfamonomethoxine-d4, plays a pivotal role in achieving high accuracy and precision in the quantitative analysis of sulfamonomethoxine residues. Its use in isotope dilution mass spectrometry, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for veterinary drug residue testing. By mimicking the chemical and physical properties of the unlabeled analyte, this compound compensates for matrix effects and variations in sample preparation and instrument response, leading to more reliable and robust analytical results.
These application notes provide detailed protocols for the extraction and analysis of sulfamonomethoxine in various animal tissues using this compound as an internal standard, along with relevant quantitative data and workflow diagrams.
Quantitative Data Summary
The use of this compound as an internal standard provides excellent performance in terms of linearity, recovery, and precision across various animal matrices. The following tables summarize the quantitative data from validation studies.
Table 1: Linearity of Sulfamonomethoxine Detection using this compound Internal Standard
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Poultry Muscle | 1.0 - 50.0 | >0.999 |
| Poultry Liver | 1.0 - 50.0 | >0.999 |
| Poultry Kidney | 1.0 - 50.0 | >0.999 |
| Poultry Skin/Fat | 1.0 - 50.0 | >0.999 |
| Swine Muscle | 0.05 - 0.2 (ppm) | >0.995 |
Table 2: Recovery and Precision for Sulfamonomethoxine Analysis in Poultry Tissues [1]
| Matrix | Spiked Concentration (µg/kg) | Recovery (%) | Repeatability (RSD, %) |
| Muscle | 10 | 85.2 ± 4.3 | 5.1 |
| 50 | 90.3 ± 5.1 | 5.6 | |
| 100 | 88.7 ± 4.9 | 5.5 | |
| Liver | 10 | 82.1 ± 6.1 | 7.4 |
| 50 | 87.5 ± 5.8 | 6.6 | |
| 100 | 85.3 ± 6.3 | 7.4 | |
| Kidney | 10 | 78.9 ± 6.9 | 8.8 |
| 50 | 84.2 ± 7.1 | 8.4 | |
| 100 | 81.6 ± 7.0 | 8.6 | |
| Skin/Fat | 10 | 68.1 ± 5.2 | 7.6 |
| 50 | 75.4 ± 6.4 | 8.5 | |
| 100 | 72.3 ± 5.9 | 8.2 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Sulfamonomethoxine [1]
| Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| Poultry Tissues | 2 | 10 |
| Swine Muscle | 5 | 15 |
Experimental Protocols
The following are detailed protocols for the analysis of sulfamonomethoxine residues in animal tissues using this compound as an internal standard.
Sample Preparation and Extraction from Poultry Tissues[1]
a. Materials and Reagents:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Acetonitrile (HPLC grade)
-
Sulfamonomethoxine and this compound standards
-
Purified water
b. Protocol:
-
Weigh 2.0 g of homogenized tissue sample (muscle, liver, kidney, or skin/fat) into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Vortex for 2 minutes and then shake vigorously for 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
b. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sulfamonomethoxine: Precursor ion > Product ion 1 (Quantifier), Product ion 2 (Qualifier)
-
This compound: Precursor ion > Product ion (Quantifier)
-
-
Ion Source Temperature: 500°C
-
Collision Gas: Argon
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Visualizations
Sulfamonomethoxine Metabolism
Sulfonamides like Sulfamonomethoxine are primarily metabolized in animals through N4-acetylation. Other metabolic pathways include hydroxylation and conjugation with glucuronic acid or sulfate.
References
Application Note: High-Resolution Mass Spectrometry for the Detection and Quantification of Sulfamonomethoxine-d4
Abstract
This application note describes a robust and sensitive method for the detection and quantification of deuterated Sulfamonomethoxine (Sulfamonomethoxine-d4) using high-resolution mass spectrometry (HRMS). Sulfamonomethoxine is a sulfonamide antibiotic used in veterinary medicine, and its residues in food products are a concern for human health. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex matrices by compensating for matrix effects and variations in sample preparation and instrument response.[1] This protocol provides a detailed methodology for sample preparation, liquid chromatography-tandem high-resolution mass spectrometry (LC-HRMS/MS) analysis, and data processing, intended for researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections.[2][3] The presence of sulfonamide residues, including Sulfamonomethoxine, in food products of animal origin such as milk, meat, and honey is regulated due to potential adverse health effects in humans, including allergic reactions and the development of antibiotic resistance.[2][4] Therefore, sensitive and reliable analytical methods are required for the monitoring of these residues.
High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of veterinary drug residues, providing high sensitivity, selectivity, and the ability to perform both targeted quantification and non-targeted screening.[5] The use of a deuterated internal standard, such as this compound, is the gold standard for accurate quantification as it closely mimics the chemical and physical properties of the analyte, thus accounting for losses during sample preparation and ionization variability in the mass spectrometer.[1]
This application note provides a comprehensive protocol for the extraction and analysis of this compound from a representative biological matrix using LC-HRMS/MS.
Experimental Protocols
Materials and Reagents
-
Sulfamonomethoxine and this compound analytical standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Homogenize 1 g of the sample (e.g., tissue, milk) with 5 mL of acetonitrile.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Extraction: Collect the supernatant. Repeat the extraction process on the pellet with another 5 mL of acetonitrile. Combine the supernatants.
-
Internal Standard Spiking: Add an appropriate amount of this compound internal standard solution to the combined supernatant.
-
Dilution: Dilute the extract with 20 mL of water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
High-Resolution Mass Spectrometry (HRMS) Conditions
-
Instrument: A high-resolution mass spectrometer capable of MS/MS (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Optimized for the specific instrument
-
Acquisition Mode: Full MS / data-dependent MS/MS (ddMS2) or All-Ions Fragmentation (AIF)
-
Full Scan Range: m/z 100-500
-
Resolution: >20,000 FWHM
-
Collision Energy: Optimized for the fragmentation of Sulfamonomethoxine and this compound (typically 10-40 eV).
Data Presentation
The following tables summarize the key quantitative data for the analysis of Sulfamonomethoxine and its deuterated internal standard, this compound.
Table 1: Mass Spectrometric Parameters for Sulfamonomethoxine and this compound
| Analyte | Molecular Formula | Exact Mass [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Sulfamonomethoxine | C₁₁H₁₂N₄O₃S | 281.0703 | 156.0114 | 108.0216 |
| This compound | C₁₁H₈D₄N₄O₃S | 285.0954 | 160.0365 | 112.0467 |
Table 2: Typical Chromatographic and Performance Data
| Analyte | Retention Time (min) | Limit of Quantification (LOQ) |
| Sulfamonomethoxine | ~10.5 | 0.1 - 1.0 µg/kg |
| This compound | ~10.5 | - |
Note: Retention times and LOQs are matrix and system-dependent and should be determined experimentally.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Fragmentation Pathway of Sulfamonomethoxine
The fragmentation of sulfonamides in positive ion mode ESI-MS/MS is well-characterized. The primary fragmentation pathways involve the cleavage of the sulfonamide bond. For Sulfamonomethoxine, the protonated molecule [M+H]⁺ at m/z 281.0703 undergoes collision-induced dissociation (CID) to produce characteristic product ions. The most common fragmentation is the cleavage of the S-N bond, leading to the formation of the sulfanilyl cation at m/z 156.0114. Another significant fragment at m/z 108.0216 is formed through a rearrangement and loss of SO₂ from the sulfanilyl cation.
Caption: Proposed fragmentation of Sulfamonomethoxine in ESI+.
Conclusion
This application note provides a detailed and reliable LC-HRMS/MS method for the quantification of this compound. The high resolution and accuracy of the mass spectrometer ensure confident identification and quantification, even in complex matrices. The use of a deuterated internal standard is essential for achieving high accuracy and precision. The provided experimental protocol and data serve as a valuable resource for laboratories involved in the analysis of sulfonamide residues in food and other biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. The detection, correlation, and comparison of peptide precursor and product ions from data independent LC-MS with data dependant LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular isobaric fragmentation: a curiosity of accurate mass analysis of sulfadimethoxine in pond water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Sulfamonomethoxine in Plasma using a Deuterated Internal Standard by LC-MS/MS
APN-SMX-001
Abstract
This application note describes a sensitive and robust method for the quantitative determination of Sulfamonomethoxine in plasma samples. The method utilizes a stable isotope-labeled internal standard (Sulfamonomethoxine-d4) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. Sample preparation involves a straightforward protein precipitation step, ensuring high throughput. The method has been validated according to established guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification suitable for pharmacokinetic studies and residue analysis.
Introduction
Sulfamonomethoxine is a sulfonamide antibiotic used in veterinary medicine. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, residue analysis in food products, and ensuring consumer safety. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects, variations in instrument response, and extraction efficiency, leading to more reliable and accurate results.[1][2] This method provides a detailed protocol for the extraction and quantification of Sulfamonomethoxine from plasma.
Experimental
Materials and Reagents
-
Sulfamonomethoxine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Control plasma
Instrumentation
-
An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.[3][4][5]
-
Data acquisition and processing were performed using the instrument's control and analysis software.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the analysis of Sulfamonomethoxine and its deuterated internal standard.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water[5][6][7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5][6][7] |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Sulfamonomethoxine | Precursor Ion: m/z 281.1 -> Product Ions: m/z 156.0 (Quantifier), m/z 108.0 (Qualifier)[3] |
| This compound | Precursor Ion: m/z 285.1 -> Product Ion: m/z 160.0 (Quantifier) |
Method Validation
The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10]
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Sulfamonomethoxine and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Sulfamonomethoxine by serial dilution of the stock solution with 50:50 methanol:water to achieve concentrations ranging from 10 ng/mL to 10 µg/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 methanol:water.
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards:
-
Spike 90 µL of control plasma with 10 µL of each Sulfamonomethoxine working standard solution to obtain final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at three concentration levels (low, medium, and high; e.g., 3, 75, and 750 ng/mL) in the same manner as the calibration standards using separate stock dilutions.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Sulfamonomethoxine.
Signaling Pathway and Logical Relationships
The use of a deuterated internal standard is a key logical principle in this assay for ensuring accurate quantification by correcting for variations during sample processing and analysis.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. texilajournal.com [texilajournal.com]
- 3. agilent.com [agilent.com]
- 4. preprints.org [preprints.org]
- 5. journalofchemistry.org [journalofchemistry.org]
- 6. research.wur.nl [research.wur.nl]
- 7. Development and validation of a quantitative confirmatory method for 30 β-lactam antibiotics in bovine muscle using liquid chromatography coupled to tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
strategies to improve sensitivity for Sulfamonomethoxine-d4 detection
Welcome to the Technical Support Center for the analysis of Sulfamonomethoxine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a deuterated form of Sulfamonomethoxine, a sulfonamide antibiotic. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it is used as an internal standard. Because it is chemically identical to Sulfamonomethoxine but has a different mass due to the deuterium atoms, it can be used to accurately quantify the non-deuterated analyte in a sample by correcting for variations during sample preparation and analysis.[1]
Q2: I am observing a low signal for my this compound internal standard. What are the potential causes?
A2: A low signal for your deuterated internal standard can stem from several factors:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's ion source.[2][3][4]
-
Incorrect Concentration: The spiking concentration of the internal standard might be too low.
-
Degradation: The internal standard may have degraded due to improper storage or handling.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a dirty ion source, incorrect MS/MS parameters, or a failing detector, can lead to decreased sensitivity.[4][5]
-
Sample Preparation Inefficiency: The extraction and cleanup steps may not be optimal, leading to loss of the internal standard.
Q3: Can the analyte (Sulfamonomethoxine) interfere with the internal standard (this compound) signal?
A3: Yes, at very high concentrations of the analyte, it can compete with the internal standard for ionization, leading to a phenomenon known as "analyte-induced suppression" of the internal standard signal.[3] This is because there are a limited number of available charges or space at the surface of the droplets in the electrospray ion source.[3]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for your deuterated internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
-
Verify Internal Standard Solution:
-
Concentration Check: Ensure the concentration of the this compound spiking solution is correct. A simple dilution error can lead to a weak signal.
-
Integrity Check: Directly inject a fresh dilution of your internal standard stock solution into the mass spectrometer to confirm its integrity and the instrument's response.
-
-
Check LC-MS/MS System Performance:
-
System Suitability Test: Perform a system suitability test using a known standard to check for issues with the chromatography and mass spectrometer.[4][5]
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.
-
Ion Source Cleaning: A contaminated ion source is a common cause of reduced sensitivity.[4] Follow the manufacturer's instructions for cleaning.
-
-
Evaluate Sample Preparation:
-
Extraction Efficiency: Review your sample extraction protocol. Inefficient extraction will result in the loss of both the analyte and the internal standard.
-
Matrix Effects: If the signal is suppressed, consider matrix effects. Diluting the sample extract or improving the cleanup step can mitigate these effects.
-
Issue 2: High Variability in this compound Signal
High variability in the internal standard signal across a sample batch can lead to poor precision and inaccurate quantification.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent. |
| Matrix Effects | Implement a more robust sample cleanup method or use matrix-matched calibration standards. |
| LC Column Degradation | A degrading column can lead to shifting retention times and variable peak shapes. Replace the column if necessary. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of sulfonamides in various matrices using different sample preparation and analytical methods. While specific data for this compound is limited, the performance is expected to be similar to its non-deuterated counterpart.
Table 1: Performance of QuEChERS-based Methods for Sulfonamide Analysis
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| Animal Tissue | QuEChERS - HPLC-MS/MS | 0.5 - 14.5 | 1.8 - 48.4 | 88 - 112 |
| Chicken Breast | QuEChERS - HPLC-DAD | Not Reported | 100 | Not Reported |
| Tilapia Fillet | QuEChERS - LC-QTOF-MS | Not Reported | 2.5 - 5.0 | 80 - 120 |
Table 2: Performance of SPE-based Methods for Sulfonamide Analysis
| Matrix | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) |
| Environmental Water | Automated SPE - UPLC-MS/MS | 0.1 - 1.0 | 0.3 - 3.0 | 92 - 113 |
Experimental Protocols
Protocol 1: QuEChERS Extraction for Animal Tissues
This protocol is a general guideline for the extraction of sulfonamides from animal tissues using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.
Sample Preparation Workflow:
Caption: QuEChERS sample preparation workflow for animal tissues.
Methodology:
-
Weigh 2-10 g of homogenized tissue sample into a 50 mL centrifuge tube.[6][7]
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
Add 10-15 mL of acetonitrile (often with 1% acetic acid).[6]
-
Add anhydrous magnesium sulfate (MgSO4) and sodium acetate (NaOAc).[6][7]
-
Transfer the supernatant to a new tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO4 for dispersive solid-phase extraction (d-SPE) cleanup.[6]
-
Vortex for 30 seconds and centrifuge.[6]
-
The resulting supernatant is ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol outlines a general procedure for the extraction and pre-concentration of sulfonamides from water samples using SPE.
SPE Workflow:
Caption: General workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Sample Pre-treatment: Adjust the pH of the water sample and filter it to remove particulates.[8] Spike with this compound.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) by passing methanol followed by deionized water.[9]
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a controlled flow rate.[9][10]
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove unretained interferences.[10]
-
Elution: Elute the retained analytes, including this compound, with a stronger organic solvent (e.g., methanol or acetonitrile).[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. myadlm.org [myadlm.org]
- 6. scielo.br [scielo.br]
- 7. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. waters.com [waters.com]
- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
assessing and ensuring the stability of Sulfamonomethoxine-d4 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and ensuring the stability of Sulfamonomethoxine-d4 solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound stock solutions?
To ensure the long-term stability of this compound stock solutions, it is recommended to store them at -80°C for up to 2 years or at -20°C for up to 1 year.[1] For the neat (powder) form, storage at +4°C is suggested. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
2. What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and acetonitrile. For a 1000 µg/mL stock solution, acetonitrile is a suitable solvent.[2] When preparing stock solutions in DMSO, sonication may be necessary to aid dissolution.[3]
3. How should I prepare working solutions of this compound?
Working solutions should be freshly prepared by diluting the stock solution with the appropriate solvent or matrix (e.g., mobile phase, plasma). When preparing aqueous solutions, it's advisable to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[1] If precipitation occurs, gentle heating and/or sonication can be used.[1] For aqueous working solutions, sterile filtration using a 0.22 µm filter is recommended.[4]
4. Is this compound sensitive to light?
Yes, sulfonamides, in general, are susceptible to photodegradation.[5] Therefore, it is crucial to protect this compound solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil. Experiments should also be conducted under subdued light conditions whenever possible.
5. What is the expected stability of this compound in different pH conditions?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or decreasing peak area of this compound (Internal Standard) in LC-MS/MS analysis. | 1. Degradation of the stock or working solution: The solution may have been stored improperly (e.g., at room temperature, exposed to light) or for too long. 2. Repeated freeze-thaw cycles: This can lead to degradation of the analyte. 3. Adsorption to container surfaces: Sulfonamides can adsorb to glass or plastic surfaces, especially at low concentrations. | 1. Prepare fresh working solutions daily. Verify the storage conditions and age of the stock solution. If in doubt, prepare a fresh stock solution. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Use silanized glass vials or polypropylene tubes. Consider adding a small percentage of an organic solvent to your working solutions to minimize adsorption. |
| Precipitation observed in the working solution. | 1. Low solubility in the chosen solvent/matrix: The concentration of this compound may be too high for the aqueous buffer. 2. Temperature effects: Solubility can decrease at lower temperatures. | 1. Increase the proportion of organic solvent in your working solution if your experimental design allows. 2. Gently warm and/or sonicate the solution to redissolve the precipitate. Ensure the solution is clear before use. |
| Shift in retention time of this compound. | 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Interaction with the matrix. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Wash or replace the analytical column. 3. Evaluate matrix effects by comparing the retention time in a clean solvent versus the sample matrix. |
| Poor recovery of this compound during sample preparation. | 1. Inefficient extraction from the sample matrix. 2. Degradation during extraction: pH or temperature extremes during the extraction process can cause degradation. | 1. Optimize the extraction method. This may involve trying different extraction solvents or solid-phase extraction (SPE) cartridges. 2. Ensure that the pH and temperature of the extraction process are controlled and are within the stability range of the compound. |
Stability Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the recommended storage conditions based on available information for Sulfamonomethoxine and general practices for antibiotic standards.
| Solution Type | Solvent | Storage Temperature | Recommended Duration | Reference |
| Stock Solution | DMSO, Acetonitrile, Methanol | -80°C | Up to 2 years | [1] |
| Stock Solution | DMSO, Acetonitrile, Methanol | -20°C | Up to 1 year | [1] |
| Neat (Powder) | - | +4°C | Refer to manufacturer's specifications | |
| Working Solution | Aqueous/Organic Mixtures | 2-8°C | Prepare fresh daily | General Best Practice |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[9][10]
Objective: To evaluate the stability of this compound solutions under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation. Neutralize the solution before analysis. Sulfonamides are particularly sensitive to basic conditions.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[11] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period.
-
Analysis: Analyze the stressed samples at different time points using a suitable LC-MS/MS method. Compare the peak area of this compound in the stressed samples to that of a non-stressed control to determine the percentage of degradation.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound based on known sulfonamide degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfamonomethoxine 1000 µg/mL in Acetonitrile [lgcstandards.com]
- 3. Sulfamonomethoxine | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. ijrpp.com [ijrpp.com]
- 10. biomedres.us [biomedres.us]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Analysis of Sulfamonomethoxine-d4 in Biological Samples
Welcome to the technical support center for the analysis of Sulfamonomethoxine-d4 in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to ion suppression and ensuring accurate quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
Q1: I am observing poor signal intensity and high variability for this compound. What are the likely causes and how can I troubleshoot this?
A1: Poor signal intensity and high variability for an internal standard like this compound are often indicative of significant ion suppression. Ion suppression is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting matrix components.[1][2][3]
Initial Troubleshooting Steps:
-
Evaluate Matrix Effects: The first step is to confirm and quantify the extent of ion suppression. This can be done by comparing the peak area of this compound in a neat solution to its peak area in a post-extraction spiked blank matrix sample. A significant decrease in the peak area in the matrix sample confirms ion suppression.
-
Review Sample Preparation: The most common source of ion suppression is inadequate removal of matrix components like phospholipids and proteins.[4] Consider the effectiveness of your current sample preparation method.
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing phospholipids and other matrix interferences, leading to a higher likelihood of ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing ion suppression.[5]
-
Advanced Troubleshooting and Solutions:
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions of major ion suppression. A post-column infusion experiment can help identify these regions. By adjusting the gradient, mobile phase composition, or even the analytical column, you can shift the elution of the internal standard to a cleaner part of the chromatogram.
-
Check for Co-elution with Analytes: High concentrations of the non-labeled analyte (Sulfamonomethoxine) or other co-administered drugs can sometimes suppress the signal of the deuterated internal standard.[6] Ensure there is adequate chromatographic separation if this is suspected.
-
Dilute the Sample: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may also decrease the sensitivity for the analyte of interest.[6]
-
Switch Ionization Source: If using Electrospray Ionization (ESI), which is more susceptible to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your compound is amenable. APCI is generally less prone to matrix effects.[7]
Q2: My calibration curve is non-linear, even when using a deuterated internal standard. What could be the problem?
A2: Non-linearity in the calibration curve, despite using a stable isotope-labeled internal standard (SIL-IS), can arise from several factors.
Possible Causes and Solutions:
-
Differential Ion Suppression: Even though the analyte and its deuterated internal standard are chemically similar, they may not co-elute perfectly.[8] If there is a steep gradient of ion suppression across the peak elution window, a slight retention time difference can cause the analyte and internal standard to experience different degrees of suppression, leading to a non-linear response.[2]
-
Solution: Optimize chromatography to ensure complete co-elution of Sulfamonomethoxine and this compound.
-
-
Isotopic Crosstalk: At high concentrations of the analyte, the natural isotopic abundance of elements (e.g., ¹³C) in the non-labeled compound can contribute to the signal of the deuterated internal standard, a phenomenon known as crosstalk.[9] This can artificially inflate the internal standard signal and cause the calibration curve to curve downwards at the higher end.
-
Solution: Check the mass spectra for isotopic contributions. If significant, you may need to use a higher mass-labeled internal standard (e.g., d7 or ¹³C labeled) or adjust the calibration range.
-
-
Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Solution: Dilute the upper-end calibration standards and samples to fall within the linear range of the detector.
-
Frequently Asked Questions (FAQs)
Q: Why is this compound a good choice for an internal standard?
A: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS has the same physicochemical properties as the analyte, meaning it will behave identically during sample extraction, chromatography, and ionization.[1] This allows it to effectively compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification.
Q: Can the position of the deuterium label on this compound affect its performance?
A: Yes. The deuterium atoms should be placed on a stable part of the molecule where they will not be prone to exchange with hydrogen atoms from the solvent or matrix. Deuterium labeling can sometimes lead to a slight change in chromatographic retention time compared to the non-labeled analyte, an effect known as the "isotope effect." If this shift is significant and occurs in a region of variable ion suppression, it can compromise the ability of the internal standard to accurately correct for matrix effects.[2]
Q: How can I quantitatively assess the degree of ion suppression for this compound?
A: The matrix factor (MF) is a quantitative measure of ion suppression or enhancement. It is calculated by comparing the peak area of the analyte (or in this case, the internal standard) in the presence of the matrix to its peak area in a neat solution.
Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Blank Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Q: What are the best practices for adding this compound to my samples?
A: The internal standard should be added to the samples as early as possible in the sample preparation workflow, preferably before any extraction or protein precipitation steps. This ensures that it experiences the same potential losses as the analyte throughout the entire process, allowing for accurate correction.
Data on Sample Preparation Effectiveness
The choice of sample preparation method has a significant impact on the extent of ion suppression. The following table provides a representative comparison of the effectiveness of different sample preparation techniques for sulfonamides in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 110% | 40 - 70% (Suppression) | [10][11] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 15 - 30% (Suppression) | [5] |
| Solid-Phase Extraction (SPE) | 90 - 105% | < 15% (Suppression/Enhancement) | [4][5] |
Note: Values are generalized from studies on various sulfonamides and may vary for Sulfamonomethoxine. This table illustrates the general trend of improved cleanup and reduced matrix effects with more rigorous sample preparation techniques.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma, serum) using your established sample preparation protocol (PPT, LLE, or SPE).
-
Prepare Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as used in your assay.
-
Prepare Post-Extraction Spiked Sample: Spike the blank matrix extract from step 1 with this compound to the final target concentration.
-
LC-MS/MS Analysis: Analyze both the neat solution and the post-extraction spiked sample.
-
Calculate Matrix Factor: Use the peak areas to calculate the Matrix Factor as described in the FAQ section.
Protocol 2: Solid-Phase Extraction (SPE) for Sulfonamide Analysis in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of water.
-
Wash with 1 mL of 50% methanol in water.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. myadlm.org [myadlm.org]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deuterium-Labeled Standards & In-Source Fragmentation
Welcome to the technical support center for addressing challenges related to the in-source fragmentation (ISF) of deuterium-labeled standards in mass spectrometry-based analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for my deuterium-labeled internal standard?
A1: In-source fragmentation is the unintended breakdown of ions within the ion source of a mass spectrometer, before they reach the mass analyzer.[1] This phenomenon occurs when excessive energy is transferred to the ions during the desolvation and ionization process, causing them to fragment. For quantitative bioanalysis using deuterium-labeled internal standards (IS), ISF is a significant concern because it can lead to:
-
Inaccurate Quantification: If the deuterium-labeled IS fragments, the intensity of the intended precursor ion is reduced, leading to an inaccurate analyte-to-IS ratio and compromising the quantitative accuracy of the assay.
-
Crosstalk/Interference: Fragments of the labeled standard may have the same mass-to-charge ratio (m/z) as the analyte or other components in the sample, leading to analytical interference and inaccurate results.[2]
-
Altered Fragmentation Patterns: The fragmentation pattern of a deuterium-labeled standard can sometimes differ from its non-labeled counterpart due to the deuterium isotope effect, potentially complicating data analysis.[3]
Q2: What are the primary causes of in-source fragmentation of my deuterium-labeled standard?
A2: The primary causes of ISF are related to the settings of the electrospray ionization (ESI) source, which impart excess energy to the ions. Key parameters include:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, applied between the sampling cone and the skimmer, is a major contributor to ISF. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.
-
High Source Temperature: Elevated source and desolvation temperatures can provide thermal energy that contributes to the fragmentation of thermally labile molecules.[4][5]
-
Analyte Structure: The inherent stability of the deuterium-labeled standard plays a crucial role. Some molecules are more prone to fragmentation than others.
-
Gas Flow Rates: Nebulizing and drying gas flow rates can influence the desolvation process and ion energetics.
Q3: How can I differentiate between in-source fragmentation and H/D back-exchange?
A3: Differentiating between ISF and hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on the standard are replaced by hydrogen from the solvent, is critical for accurate troubleshooting.
-
In-Source Fragmentation results in the cleavage of covalent bonds, producing fragment ions with lower m/z values. The mass difference between the precursor and fragment will correspond to the loss of a specific part of the molecule.
-
H/D Back-Exchange involves the substitution of deuterium with hydrogen, leading to a decrease in the mass of the precursor ion by multiples of approximately 1 Da (the mass difference between D and H). This is often observed as a distribution of isotopic peaks at lower masses than the fully deuterated standard. H/D back-exchange is more likely to occur with labile deuterons (e.g., on heteroatoms) and can be influenced by solvent composition and source temperature.[4][5][6][7][8][9][10]
A systematic approach to distinguish the two involves infusing the standard at a low cone voltage to minimize ISF and observing the precursor ion's isotopic profile. If lower mass isotopic peaks are present, H/D exchange is likely occurring.
Troubleshooting Guides
Guide 1: Unexpected Fragments Observed for a Deuterium-Labeled Standard
This guide provides a step-by-step approach to identify the source of unexpected fragments and mitigate them.
Experimental Protocol: Systematic Evaluation of Cone Voltage
-
Prepare a Standard Solution: Prepare a solution of the deuterium-labeled internal standard in a solvent composition that mimics the mobile phase used in the LC-MS/MS method.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to ensure a stable signal.
-
Initial Low-Energy Scan: Set the cone voltage (or equivalent parameter) to a very low value (e.g., 5-10 V) and acquire a full scan mass spectrum. At this low energy, minimal fragmentation is expected.
-
Ramp the Cone Voltage: Gradually increase the cone voltage in discrete steps (e.g., 5 or 10 V increments) while acquiring a full scan mass spectrum at each step.
-
Data Analysis: Plot the intensity of the precursor ion and any observed fragment ions as a function of the cone voltage. This will reveal the voltage at which fragmentation begins and the optimal range for maximizing the precursor ion signal while minimizing fragmentation.
Data Presentation: Cone Voltage Optimization
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion X Intensity (counts) | Fragment Ion Y Intensity (counts) |
| 10 | 1,000,000 | 5,000 | 2,000 |
| 20 | 1,200,000 | 15,000 | 5,000 |
| 30 | 950,000 | 150,000 | 50,000 |
| 40 | 600,000 | 500,000 | 200,000 |
| 50 | 300,000 | 800,000 | 450,000 |
This table illustrates a typical outcome where the precursor ion intensity initially increases and then decreases as the cone voltage rises, while fragment ion intensities increase with higher cone voltages.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected fragments.
Guide 2: Poor Quantitative Accuracy and Precision
This guide addresses issues with the reliability of quantitative results when using a deuterium-labeled internal standard.
Experimental Protocol: Assessing the Impact of Source Temperature
-
Prepare Spiked Samples: Prepare a set of quality control (QC) samples by spiking a known concentration of the analyte and the deuterium-labeled IS into the relevant biological matrix.
-
Set Initial Source Temperature: Set the ion source temperature to the value used in the original method.
-
Analyze Replicates: Inject multiple replicates (e.g., n=5) of a QC sample and record the analyte and IS peak areas.
-
Vary Source Temperature: Decrease the source temperature in increments (e.g., 25-50°C) and repeat the analysis of the QC sample replicates at each temperature setting.
-
Data Analysis: Calculate the mean analyte/IS peak area ratio, standard deviation (SD), and coefficient of variation (%CV) at each temperature. Plot the %CV against the source temperature to identify the optimal temperature that provides the best precision.
Data Presentation: Source Temperature Optimization
| Source Temperature (°C) | Mean Analyte/IS Ratio | Standard Deviation | %CV |
| 400 | 1.05 | 0.15 | 14.3 |
| 350 | 1.02 | 0.10 | 9.8 |
| 300 | 1.01 | 0.04 | 4.0 |
| 250 | 0.99 | 0.03 | 3.0 |
This table demonstrates how lowering the source temperature can improve the precision of the analyte/IS ratio.
Mandatory Visualization: Factors Affecting Quantitative Accuracy
Caption: Key factors impacting quantitative accuracy.
Signaling Pathways and Logical Relationships
Mechanism of In-Source Fragmentation
The following diagram illustrates the process of in-source fragmentation within an electrospray ionization source.
Caption: Mechanism of in-source fragmentation.
References
- 1. scispace.com [scispace.com]
- 2. Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bothersome Back Exchange in MALDI Plume and Its Impact on Hydrogen/Deuterium Exchange Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interlaboratory Comparison of Hydrogen–Deuterium Exchange Mass Spectrometry Measurements of the Fab Fragment of NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing Sulfamonomethoxine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed overview of the validation of analytical methods employing Sulfamonomethoxine-d4 as a stable isotope-labeled internal standard (IS). The use of such standards is critical for achieving accurate and precise quantification of sulfamonomethoxine and related sulfonamide antibiotics in complex matrices. This document outlines common experimental protocols, presents comparative performance data from various studies, and illustrates key workflows.
The Role of Internal Standards in Method Validation
An internal standard is a compound with physical and chemical properties similar to the analyte of interest, added in a known quantity to all samples, calibrators, and controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[1][2] Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based methods. They co-elute with the non-labeled analyte and exhibit nearly identical behavior during extraction and ionization, ensuring high analytical accuracy by compensating for matrix effects and fluctuations in instrument signal.[1][2]
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3][4] Key performance characteristics include specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantitation).[3]
Comparative Experimental Protocols
The choice of sample preparation is crucial and depends on the sample matrix. Below are two common, effective protocols for extracting sulfonamides prior to analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This method is highly effective for concentrating target analytes and purifying samples from aqueous matrices like ground or bottled water.[5]
-
Sample Pre-treatment: Adjust 500 mL of water sample to pH 4-7. Add a chelating agent like Na2EDTA and spike with a known amount of this compound solution.[5]
-
Cartridge Conditioning: Precondition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 6 mL of methanol, followed by equilibration with 6 mL of water.[5]
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[5]
-
Washing: Wash the cartridge with 6 mL of water to remove interferences, then dry the cartridge completely under high vacuum.[5]
-
Elution: Elute the target analytes with two aliquots of 4 mL of methanol.[5]
-
Reconstitution: Dry the eluent under a nitrogen stream at 40°C and reconstitute the residue in 1 mL of a methanol/water solution. The sample is then ready for LC-MS/MS analysis.[5]
Protocol 2: QuEChERS for Solid and Fatty Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for analyzing residues in complex solid matrices like food products or animal tissue.[6][7]
-
Sample Homogenization: Weigh 1-2 g of the homogenized sample (e.g., pastry, bovine liver) into a 50 mL centrifuge tube.[6][7]
-
Spiking and Hydration: Spike the sample with the this compound internal standard and add 2 mL of water. Vortex to mix.[7]
-
Extraction: Add 10 mL of acetonitrile, vortex, and sonicate for 10 minutes. Add extraction salts (e.g., 1.5 g NaCl) and vortex again.[7]
-
Centrifugation: Centrifuge the mixture at 8000 rpm for 5 minutes to separate the layers.[7]
-
Dispersive SPE Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL tube containing cleanup sorbents like C18 and MgSO4. Vortex for 2 minutes and centrifuge again.[6][7]
-
Final Preparation: The resulting supernatant can be directly analyzed or evaporated and reconstituted in a suitable mobile phase for LC-MS/MS injection.[6]
Instrumental Analysis: LC-MS/MS Conditions
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and specificity.[1] The following table summarizes typical instrumental parameters.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase (e.g., 4.6 mm × 100 mm, 1.8 µm)[7] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile or Methanol[1][7] |
| Flow Rate | 0.3 - 0.4 mL/min[6][7] |
| Injection Volume | 3 - 10 µL[6][7] |
| Column Temp. | 30 - 40 °C[6][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[7] |
| MS Analysis | Multiple Reaction Monitoring (MRM)[7] |
Performance Data & Comparison
The following tables summarize validation data from multiple studies, demonstrating the performance of methods for sulfonamide analysis, including those using deuterated internal standards.
Table 1: Accuracy (Recovery) and Precision (Relative Standard Deviation)
Accuracy represents the closeness of the measured value to the true value, while precision measures the agreement between repeated measurements.[4] Acceptance criteria are often 80-120% for recovery and ≤15-20% for RSD.[8][9]
| Matrix | Internal Standard Type | Recovery (%) | RSD (%) | Reference |
| Water | Isotopic | 74.3 - 118 | Not specified | [5] |
| Bovine Liver | Structural Analog | 53 - 93 | 2.1 - 16.8 | [6] |
| Honey | Isotopic (¹³C) | 80 - 120 | < 20 | [8] |
| Milk | Isotopic (d4) | 91 - 114 | 7.5 - 12.7 (as uncertainty) | [10] |
| Pastries | Not specified | 67.6 - 103.8 | 0.80 - 9.23 | [7] |
| Food (Solid/Liquid) | Not specified | 93.6 - 98.1 | < 1.33 | [9] |
Methods utilizing isotopic internal standards, similar in nature to this compound, consistently demonstrate high recovery and precision across various matrices.
Table 2: Method Sensitivity (LOD and LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]
| Matrix | LOD | LOQ | Reference |
| Water | 0.3 - 1.9 ng/L | 1.2 - 7.6 ng/L | [5] |
| Bovine Liver | Not specified | 5 ng/g (µg/kg) | [6] |
| Pastries | 0.01 - 0.14 µg/kg | 0.02 - 0.45 µg/kg | [7] |
| Honey | 0.5 - 10 ppb (µg/kg) | Not specified | [12] |
| Food (Solid/Liquid) | 0.009 - 0.017 µg/mL | 0.028 - 0.052 µg/mL | [9] |
The data shows that modern LC-MS/MS methods achieve the low limits of detection and quantitation required to meet regulatory limits, such as the European Union's maximum residue limit (MRL) of 100 µg/kg for total sulfonamides in food products.[2]
Table 3: Linearity
Linearity is the ability of a method to produce test results that are directly proportional to the concentration of the analyte.[13] A high coefficient of determination (R²) is indicative of good linearity.
| Parameter | Acceptance Criterion | Reference |
| Coefficient of Determination (R²) | > 0.99 | [4] |
While specific R² values were not detailed in the provided search results, this criterion is a standard requirement in method validation guidelines.
Mandatory Visualizations
The following diagrams illustrate the key workflows discussed in this guide.
Caption: Experimental workflow for quantification using an internal standard.
Caption: Logical workflow for the analytical method validation process.
Conclusion
The validation data compiled from multiple studies robustly supports the use of analytical methods employing stable isotope-labeled internal standards like this compound. These methods consistently deliver the high accuracy, precision, and sensitivity required for the quantitative analysis of sulfonamides in diverse and complex matrices, including water, milk, and various food products. The use of a deuterated internal standard is a key factor in mitigating matrix effects and instrumental variability, thereby ensuring the generation of reliable and defensible data essential for research, drug development, and regulatory compliance.
References
- 1. This compound | 1286538-12-2 | Benchchem [benchchem.com]
- 2. Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dastmardi.ir [dastmardi.ir]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 10. acgpubs.org [acgpubs.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Head-to-Head Battle: Deuterium vs. 13C-Labeled Internal Standards for Sulfonamide Analysis
An objective comparison for researchers, scientists, and drug development professionals in the quantitative analysis of sulfonamides.
In the precise world of quantitative analysis, particularly in complex matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. For mass spectrometry-based methods like LC-MS/MS, stable isotope-labeled (SIL) internal standards are the gold standard. They offer a way to correct for variations in sample preparation, instrument response, and matrix effects.[1][2] Among SILs, deuterium (²H or D) and carbon-13 (¹³C) labeled standards are the most common. This guide provides a comprehensive comparison of deuterium versus ¹³C-labeled internal standards specifically for the analysis of sulfonamides, supported by established principles and experimental evidence from broader applications.
Key Performance Differences: A Tabular Summary
The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between deuterium and ¹³C-labeled internal standards.
| Feature | Deuterium (D) Labeled Standards | ¹³C Labeled Standards | Rationale & Implications for Sulfonamide Analysis |
| Chromatographic Co-elution | Often elute slightly earlier than the unlabeled analyte.[3][4] | Co-elute perfectly with the unlabeled analyte. | Co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For sulfonamides in complex matrices like plasma or milk, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[5] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site (e.g., -OH, -NH).[2][3] | Highly stable and not prone to exchange under typical analytical conditions.[2] | Sulfonamides contain amine and amide groups where deuterium exchange could potentially occur, leading to a loss of the labeled signal and inaccurate results. The stability of ¹³C labels eliminates this risk. |
| Compensation for Matrix Effects & Ion Suppression | May not perfectly compensate for matrix effects due to chromatographic separation from the analyte.[3] | Provide superior compensation for matrix effects and ion suppression due to identical chromatographic behavior and ionization efficiency.[5] | The analysis of sulfonamides in biological fluids or food products is often hampered by significant matrix effects. The ability of ¹³C-labeled standards to perfectly mimic the analyte's behavior in the ion source is a significant advantage.[6] |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive and less commonly available for a wide range of analytes. | The higher cost of ¹³C-labeled sulfonamide standards can be a limiting factor. However, for regulated bioanalysis or when the highest accuracy is required, the additional cost may be justified by the improved data quality and method robustness. |
| Synthesis | Often synthetically more straightforward to introduce deuterium atoms. | Synthesis of ¹³C-labeled compounds can be more complex and require specialized starting materials. | The relative ease of deuteration contributes to their lower cost and wider availability. |
Experimental Considerations and Protocols
Generic Experimental Protocol for Sulfonamide Analysis in Milk
1. Sample Preparation:
-
To a 1 mL aliquot of milk, add 10 µL of the internal standard solution (either deuterium or ¹³C-labeled sulfonamide) at a known concentration.
-
Add 3 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 90-95% B over several minutes, hold, and then return to initial conditions for equilibration. The gradient should be optimized to ensure good separation of the sulfonamides of interest.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in positive mode
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for each sulfonamide and its labeled internal standard need to be optimized.
3. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: A generalized experimental workflow for the quantitative analysis of sulfonamides using a stable isotope-labeled internal standard.
Caption: Logical comparison of the key characteristics of deuterium versus ¹³C-labeled internal standards for sulfonamide analysis.
Conclusion and Recommendation
For the routine analysis of sulfonamides where the highest level of accuracy and method robustness is required, ¹³C-labeled internal standards are the superior choice . Their ability to co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex samples.[7][5] This leads to more reliable and defensible quantitative data.
Deuterium-labeled internal standards can be a viable and cost-effective alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability.[1][6] However, researchers must be aware of the inherent limitations and the potential for compromised data accuracy. Ultimately, the choice between deuterium and ¹³C-labeled internal standards for sulfonamide analysis will depend on the specific application, the required level of accuracy, and budgetary constraints. For regulated bioanalysis and in the development of reference methods, the investment in ¹³C-labeled standards is strongly recommended.
References
- 1. scispace.com [scispace.com]
- 2. ukisotope.com [ukisotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Sulfonamide Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of sulfonamide residues in various matrices is crucial for ensuring food safety, environmental monitoring, and pharmaceutical quality control. Cross-validation of analytical methods is a critical process to ensure consistency and reliability of results between different laboratories or methods. This guide provides a comparative overview of commonly employed analytical techniques for sulfonamide analysis, supported by experimental data from various validation studies.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for sulfonamide analysis depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[1] The following tables summarize the performance characteristics of different methods as reported in published validation studies.
HPLC Methods with UV/Diode Array Detection (DAD)
HPLC-UV/DAD is a widely accessible and robust technique for the quantification of sulfonamides.
| Sulfonamide(s) | Matrix | Linearity (Correlation Coefficient) | Recovery (%) | Precision (RSD%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| 10 Sulfonamides | Milk | >0.99 | 93.9 - 115.9 | < 8.8 | - | - | [2] |
| 4-Amino Benzene Sulphonamide | Sulphonamide HCl | 0.999 | 85 - 115 | - | 66 - 67 | 200 - 202 | [3] |
| 10 Sulfonamides | Whole Egg | - | 92.0 - 113.7 | < 10 | - | - | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
HPLC Methods with Fluorescence Detection (FLD)
HPLC with fluorescence detection offers enhanced sensitivity for certain sulfonamides after derivatization.
| Sulfonamide(s) | Matrix | Linearity (Correlation Coefficient) | Recovery (%) | Precision (RSD%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| 5 Sulfonamides | Non-target feeds | - | 79.3 - 114.0 | 2.7 - 14.9 | 34.5 - 79.5 | 41.3 - 89.9 | [5] |
| 5 Sulfonamides | Organic Fertilizers | - | 77.0 - 121.16 | 4.36 - 18.55 | 13.53 - 23.30 | 26.02 - 40.38 | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective technique, making it the gold standard for trace-level analysis of sulfonamides.
| Sulfonamide(s) | Matrix | Linearity (Correlation Coefficient) | Recovery (%) | Precision (RSD%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| 10 Sulfonamides | Eggs | - | 87 - 116 | 8.5 - 27.2 | - | - | [7][8] |
| 14 Sulfonamides | Milk | - | 91 - 114 | - | - | - | [9] |
| 10 Sulfonamides | Pasteurized Milk | - | - | - | - | 5.3 - 11.2 | [10] |
| 24 Sulfonamides | Instant Pastries | - | 67.6 - 103.8 | 0.80 - 9.23 | 0.01 - 0.14 | 0.02 - 0.45 | [11] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods involves a systematic process to ensure that different methods or laboratories produce comparable results. The following diagram illustrates a general workflow for such a process.
Caption: General workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of sulfonamides using HPLC-DAD and LC-MS/MS, based on methodologies cited in the literature.
Protocol 1: HPLC-DAD for the Determination of Ten Sulfonamides in Milk
This protocol is based on the method described by Samanidou et al. (2012).[2]
1. Sample Preparation (Extraction):
-
To 10 g of milk, add 20 mL of a mixture of ethyl acetate, n-hexane, and isopropanol.
-
Vortex for 1 minute and centrifuge.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-DAD Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient mixture of 0.1% v/v formic acid in water, acetonitrile, and methanol.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector at 265 nm.[2]
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
The method was validated according to the European Union regulation 2002/657/EC for selectivity, stability, decision limit (CCα), detection capability (CCβ), accuracy, and precision.[2]
-
Mean recoveries were reported to be between 93.9% and 115.9% for the ten sulfonamides.[2]
-
All RSD values for precision were below 8.8%.[2]
Protocol 2: LC-MS/MS for the Determination of Sulfonamide Residues in Eggs
This protocol is based on the method described by da Silva et al. (2010).[7][8]
1. Sample Preparation (Extraction and Clean-up):
-
Homogenize 5 g of egg sample.
-
Extract with 20 mL of acetonitrile by vortexing.
-
Centrifuge the mixture and collect the supernatant.
-
Perform a solid-phase extraction (SPE) clean-up on the supernatant.[8]
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[7]
-
Mass Analyzer: Triple quadrupole.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for each sulfonamide.
3. Validation Parameters:
-
The method was validated based on the Commission Decision 2002/657/EC.[7]
-
Relative standard deviations were between 8.5% and 27.2%.[7][8]
Conclusion
The cross-validation of analytical methods for sulfonamide analysis is essential for ensuring data quality and consistency. While HPLC-based methods offer robust and reliable quantification, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace residue analysis.[1] The choice of method should be guided by the specific requirements of the analysis, including the matrix, the concentration levels of interest, and regulatory guidelines. The provided data and protocols offer a valuable resource for researchers and scientists in selecting and implementing appropriate analytical methods for sulfonamide analysis.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. Development and validation of a procedure for determination of sulfonamide residues in pasteurized milk using modified QuEChERS method and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Deuterated Internal Standards: Sulfamonomethoxine-d4 vs. Sulfamethoxazole-d4
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative assays. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Sulfamonomethoxine-d4 and Sulfamethoxazole-d4, supported by experimental data and detailed methodologies.
This in-depth analysis will delve into the chemical properties, analytical performance, and metabolic considerations of these two stable isotope-labeled compounds. By presenting a clear, data-driven comparison, this guide aims to empower researchers to make informed decisions when selecting the most suitable internal standard for their specific analytical needs.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of an internal standard is crucial for predicting its behavior in analytical systems. The following table summarizes the key characteristics of this compound and Sulfamethoxazole-d4.
| Property | This compound | Sulfamethoxazole-d4 |
| Alternate Names | 4-Amino-N-(6-methoxy-pyrimidin-4-yl)benzenesulfonamide-d4; 4-Methoxy-6-sulfanilamidopyrimidine-d4; 4-Sulfanilamido-6-methoxypyrimidine-d4 | 4-amino-N-(5-methyl-3-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide |
| Molecular Formula | C₁₁H₈D₄N₄O₃S | C₁₀H₇D₄N₃O₃S |
| Molecular Weight | 284.33 g/mol | 257.3 g/mol |
| CAS Number | 1286538-12-2 | 1020719-86-1 |
Performance Evaluation as Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. While direct comparative studies are limited, existing data allows for an evaluation of their performance in key areas.
Chromatographic Behavior and Matrix Effects
Stable isotope-labeled internal standards are generally expected to co-elute with their non-labeled counterparts. However, deuterium substitution can sometimes lead to slight shifts in retention time, a phenomenon known as the "isotope effect." This can be problematic if the analyte and internal standard experience different degrees of matrix-induced ion suppression or enhancement at slightly different retention times.
Stability Considerations
The stability of an internal standard under various storage and experimental conditions is critical for maintaining the integrity of quantitative data. While comprehensive stability data for the deuterated compounds is not extensively published, studies on the parent compounds provide some insights.
For instance, sulfamethoxazole has been shown to be influenced by high temperatures (>50°C) and humidity. The stability of trimethoprim-sulfamethoxazole admixtures is also dependent on the concentration and the type of container used (PVC bags showing better stability than glass bottles). These factors should be considered when preparing and storing stock solutions and samples containing the deuterated internal standards. It is crucial to perform stability assessments, including freeze-thaw, bench-top, and long-term stability, as part of the bioanalytical method validation.
Metabolic Fate of Deuterated Analogs
Deuteration can significantly alter the metabolic profile of a drug, typically by slowing down metabolic processes at the site of deuteration due to the stronger carbon-deuterium bond. This "kinetic isotope effect" can lead to a longer half-life of the deuterated compound compared to its non-deuterated parent.
One source suggests that this compound mimics the prolonged half-life of its parent compound. The metabolism of the parent sulfamethoxazole is known to involve the formation of a hydroxylamine metabolite. While the specific metabolic pathways of the deuterated compounds are not extensively detailed in the available literature, it is a critical consideration, especially in in-vivo studies where the internal standard might undergo metabolism. An ideal internal standard should be metabolically stable or its metabolic fate should be well-characterized and not interfere with the analyte's measurement.
Experimental Protocols: A Practical Guide
Detailed and validated experimental protocols are the cornerstone of reproducible and reliable bioanalytical research. Below are representative protocols for the use of Sulfamethoxazole-d4 as an internal standard in LC-MS/MS analysis. Due to the limited availability of detailed public protocols for this compound, a general workflow is provided based on common practices for sulfonamide analysis.
Quantification of Sulfamethoxazole in Human Plasma using Sulfamethoxazole-d4
This protocol is adapted from a validated UPLC-MS/MS method for the determination of sulfamethoxazole in human plasma.
1. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of sulfamethoxazole and Sulfamethoxazole-d4 in a suitable organic solvent (e.g., methanol).
-
Prepare calibration curve standards and QC samples by spiking appropriate amounts of the sulfamethoxazole stock solution into blank human plasma.
-
Prepare a working solution of the internal standard (Sulfamethoxazole-d4) in the same solvent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add a specified volume of the Sulfamethoxazole-d4 internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for UPLC systems.
-
Injection Volume: A small injection volume (e.g., 5 µL).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both sulfamethoxazole and Sulfamethoxazole-d4.
-
4. Data Analysis:
-
Quantify the concentration of sulfamethoxazole in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
General Workflow for Sulfonamide Analysis using this compound
This generalized protocol can be adapted for the analysis of sulfamonomethoxine or other sulfonamides in various matrices using this compound as an internal standard.
Caption: A generalized experimental workflow for the quantification of sulfonamides using this compound.
Conclusion: Making an Informed Choice
Both this compound and Sulfamethoxazole-d4 are valuable tools for the accurate quantification of their respective parent compounds and potentially other structurally related sulfonamides. The choice between them will ultimately depend on the specific analyte being measured and the characteristics of the analytical method.
-
For the analysis of sulfamethoxazole, Sulfamethoxazole-d4 is the clear choice as the ideal stable isotope-labeled internal standard, offering the closest physicochemical properties to the analyte.
-
For the analysis of sulfamonomethoxine, this compound is the preferred internal standard.
-
When considering a single deuterated standard for a panel of sulfonamides, a careful evaluation of the chromatographic behavior and potential for differential matrix effects for each analyte relative to the chosen internal standard is essential. The longer half-life of Sulfamonomethoxine may offer advantages in certain pharmacokinetic studies.
Ultimately, a thorough method development and validation process, including a rigorous assessment of stability, matrix effects, and accuracy and precision, is crucial to ensure the reliability of any bioanalytical assay, regardless of the internal standard chosen. This guide provides a foundational understanding to aid researchers in this critical selection and validation process.
Safety Operating Guide
Proper Disposal of Sulfamonomethoxine-d4: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Sulfamonomethoxine-d4 in research and drug development settings.
This compound, a deuterated analogue of the sulfonamide antibiotic sulfamonomethoxine, requires careful handling and disposal to ensure laboratory safety and environmental protection. As a bioactive chemical compound, it is imperative that researchers, scientists, and drug development professionals adhere to established protocols for chemical waste management. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety practices.
Waste Classification and Handling
While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is prudent to manage it as a hazardous chemical waste due to its antibiotic properties. This approach minimizes potential environmental impact and ensures compliance with the majority of institutional and local regulations. All materials contaminated with this compound, including stock solutions, diluted solutions, and used consumables, should be considered chemical waste.
Key Handling Principles:
-
Avoid Drain Disposal: Under no circumstances should this compound or its solutions be poured down the sink. Antibiotics can disrupt wastewater treatment processes and contribute to the development of antibiotic-resistant bacteria in the environment.
-
Segregation: Keep this compound waste separate from other waste streams, especially incompatible chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.
Quantitative Data Summary for Disposal
Due to the lack of specific regulatory disposal limits for this compound, the following table provides qualitative guidelines based on general best practices for laboratory chemical waste.
| Waste Type | Recommended Container | Disposal Consideration |
| Solid this compound | Original, clearly labeled container or a sealed, compatible waste container. | Treat as hazardous chemical waste. Ensure the container is tightly sealed and properly labeled with the chemical name and a hazardous waste label. |
| Stock Solutions | A designated, leak-proof, and chemically compatible container (e.g., glass or polyethylene) with a screw cap. | Stock solutions are considered hazardous chemical waste due to their concentration. The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound solution"), and the approximate concentration. |
| Diluted Aqueous Solutions | A designated, leak-proof, and chemically compatible container. | Even at low concentrations, these solutions should be collected as hazardous chemical waste. Label the container as "Hazardous Waste: Aqueous this compound Waste." |
| Contaminated Labware/Debris | A designated, properly labeled solid waste container or bag. | Items such as pipette tips, tubes, gloves, and absorbent paper contaminated with this compound should be collected as solid chemical waste. |
Experimental Protocols for Disposal
The recommended disposal procedure for this compound does not involve in-lab chemical deactivation, as there are no established, simple, and safe protocols for this compound. The primary method is collection and transfer to a certified hazardous waste disposal facility.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Designate a specific, clearly labeled waste container for all this compound waste.
-
For liquid waste, use a container that is in good condition, compatible with the chemical, and has a secure screw-top cap. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
For solid waste, use a sturdy, sealable bag or container.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The composition of the waste (e.g., "in methanol" or "aqueous solution").
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a secondary containment tray to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often six to twelve months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling Sulfamonomethoxine-d4
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential procedural information for the safe handling and disposal of Sulfamonomethoxine-d4, a deuterated analog of the sulfonamide antibiotic Sulfamonomethoxine. Adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Sulfamonomethoxine and its deuterated form are classified as irritating to the skin, eyes, and respiratory system, and may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment is essential to prevent exposure.
Core Requirements for PPE:
-
Hand Protection: Chemical-resistant gloves are mandatory. Given that no single glove material offers universal protection, it is advisable to use gloves made of nitrile rubber.[2] For operations with a higher risk of splash or contamination, double gloving is recommended.[3][4] Contaminated gloves should be removed promptly and disposed of as hazardous waste.[2]
-
Eye and Face Protection: Chemical safety goggles are required to protect against dust particles and splashes.[5][6] In situations where significant splashing is a risk, a face shield should be worn in addition to goggles.[7][8]
-
Skin and Body Protection: A lab coat or a disposable gown should be worn to protect the skin and clothing.[4][5][9] Gowns should be made of a low-permeability fabric and have a solid front with long sleeves and tight-fitting cuffs.[4]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or other containment device, a respirator is necessary to prevent inhalation of dust particles. An N95 or higher-rated particulate respirator is recommended.[5]
Summary of Personal Protective Equipment (PPE):
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Single pair of nitrile gloves | Safety goggles | Lab coat | Not required if work is performed correctly within the fume hood |
| Handling solutions at the bench | Single pair of nitrile gloves | Safety goggles | Lab coat | Not required |
| Cleaning spills of the powder | Double pair of nitrile gloves | Safety goggles and face shield | Disposable gown over lab coat | N95 or higher-rated particulate respirator |
| General laboratory work in the vicinity | Not required | Safety glasses | Lab coat | Not required |
Operational Plans for Safe Handling
To minimize the risk of exposure when working with this compound, the following operational procedures should be strictly followed:
-
Engineering Controls: All work involving the handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] The fume hood sash should be kept as low as possible.
-
Work Practices: Avoid the formation of dust during handling.[9] Do not pour the powder; instead, use a spatula or scoop to transfer it.[11] Work over a disposable bench cover to easily contain and clean up any minor spills.[11] After handling, thoroughly wash hands and any exposed skin with soap and water.[5][9]
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in areas where hazardous chemicals are handled.[4][6] Always remove PPE before leaving the laboratory.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound and any solutions containing it should be disposed of as hazardous chemical waste.[5][9] Follow all local, state, and federal regulations for hazardous waste disposal. The primary method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench covers, and pipette tips, must be placed in a designated hazardous waste container.[6]
-
Spill Cleanup: In the event of a spill, decontaminate the area using a wet cleaning method to avoid generating airborne dust.[11] All materials used for cleanup should be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
Caption: This flowchart outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. osha.gov [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdc.gov [cdc.gov]
- 7. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 8. cdc.gov [cdc.gov]
- 9. toku-e.com [toku-e.com]
- 10. uwlax.edu [uwlax.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
